3-Hydroxy-2-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWJVSWLJHHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473025 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66495-88-3 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-2-methoxybenzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methoxybenzaldehyde, an aromatic aldehyde, is a valuable organic compound with applications as an intermediate in the synthesis of various pharmaceutical and chemical entities. Its specific substitution pattern on the benzene ring, featuring hydroxyl, methoxy, and formyl groups, imparts distinct chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 3, a methoxy group at position 2, and a formyl (aldehyde) group at position 1.
Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 66495-88-3[1] |
| Molecular Formula | C₈H₈O₃[1] |
| SMILES | COC1=C(C=CC=C1O)C=O[1] |
| InChIKey | GRIWJVSWLJHHEM-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Needle-shaped crystals | [2] |
| Melting Point | 113-115 °C | [2][3] |
| Boiling Point | 135 °C at 15 mmHg | [3] |
| Solubility | Soluble in benzene/hexane | [2] |
Synthesis and Purification
The synthesis of this compound can be approached through the ortho-formylation of guaiacol (2-methoxyphenol). A common method for such transformations is the Reimer-Tiemann reaction.
Conceptual Experimental Protocol: Reimer-Tiemann Formylation of Guaiacol
This protocol is a conceptual adaptation of the Reimer-Tiemann reaction for the synthesis of this compound.[4][5] Optimization of reaction conditions may be necessary to favor the desired isomer.
Caption: A general workflow for developing an HPLC method.
Potential Biological Activities
While specific biological activity data for this compound is limited in the available literature, related benzaldehyde derivatives have shown various biological effects. This suggests that this compound could be a candidate for screening in several biological assays.
Antioxidant Activity
The phenolic hydroxyl group in the structure suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this property.
Conceptual DPPH Assay Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution.
-
Add a solution of DPPH in methanol to each dilution.
-
Incubate the mixtures in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
Anticancer Activity
Many phenolic compounds exhibit cytotoxic effects against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.
Conceptual MTT Assay Protocol:
-
Culture cancer cells in 96-well plates.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Determine the cell viability and calculate the IC₅₀ value.
Enzyme Inhibition
Substituted benzaldehydes have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. [6] Conceptual Tyrosinase Inhibition Assay Protocol:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer.
-
Prepare solutions of the substrate (e.g., L-DOPA) and this compound at various concentrations.
-
Initiate the enzymatic reaction by adding the enzyme to a mixture of the substrate and the test compound.
-
Monitor the formation of the product (dopachrome) by measuring the absorbance at a specific wavelength (typically around 475 nm) over time.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. While detailed experimental protocols for its synthesis and biological evaluation are not extensively documented in publicly available literature, established methodologies for similar compounds provide a strong foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers, outlining the key chemical characteristics and providing conceptual frameworks for its synthesis, purification, analysis, and biological screening. Further investigation into the biological activities of this compound is warranted to explore its full potential in drug discovery and other applications.
References
- 1. jfda-online.com [jfda-online.com]
- 2. This compound | 66495-88-3 [chemicalbook.com]
- 3. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]
- 6. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
o-Vanillin: A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Signaling Pathway Modulation
This technical guide provides a comprehensive overview of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a significant aromatic aldehyde, for researchers, scientists, and professionals in drug development. This document details its fundamental chemical data, outlines experimental protocols for its synthesis and purification, and explores its interactions with key biological signaling pathways.
Core Physicochemical Data
o-Vanillin, an isomer of the more commonly known vanillin, possesses distinct properties relevant to its application in research and synthesis. The essential physicochemical data for o-vanillin are summarized below.
| Property | Value | Reference |
| CAS Number | 148-53-8 | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Yellowish, fibrous crystalline solid | |
| Melting Point | 40-42 °C | |
| Boiling Point | 265-266 °C | |
| Solubility | Slightly soluble in water; soluble in ethanol and ether |
Experimental Protocols
Detailed methodologies for the synthesis and purification of o-vanillin are crucial for obtaining high-purity material for experimental use. The following protocols are based on established chemical principles for related isomers and can be adapted for o-vanillin.
Synthesis of o-Vanillin from Guaiacol
The synthesis of o-vanillin can be achieved through the formylation of guaiacol. While various methods exist, a common approach involves the Reimer-Tiemann reaction or similar ortho-formylation techniques. The following is a generalized protocol.
Materials:
-
Guaiacol
-
Chloroform
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add guaiacol to the flask and heat the mixture.
-
Slowly add chloroform dropwise to the heated mixture with vigorous stirring.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
The resulting mixture is then subjected to steam distillation to separate the o-vanillin from other isomers and unreacted starting materials.
-
The distillate containing o-vanillin is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate.
-
The ether is removed by evaporation to yield crude o-vanillin.
Purification by Recrystallization
To obtain high-purity o-vanillin suitable for biological assays, recrystallization is an effective purification method.
Materials:
-
Crude o-vanillin
-
Distilled water (or a suitable solvent mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude o-vanillin in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to dissolve the solid completely. Gentle heating may be required.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
Dry the purified o-vanillin crystals in a desiccator or a vacuum oven.[2][3][4]
Modulation of Biological Signaling Pathways
o-Vanillin has been identified as a modulator of several key signaling pathways implicated in inflammation and cellular stress responses.
Inhibition of Toll-Like Receptor 2 (TLR2) Signaling
o-Vanillin has been shown to be an inhibitor of Toll-like receptor 2 (TLR2) signaling, a critical pathway in the innate immune response.[5][6][7] It has been demonstrated to covalently bind to the TLR adaptor protein MAL (MyD88-adapter-like), thereby interfering with downstream signaling.[1][7]
Experimental Protocol for TLR2 Inhibition Assay:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing TLR2 (HEK-TLR2) or THP-1 monocytic cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of o-vanillin for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a TLR2 agonist, such as Pam3CSK4, to induce TLR2 signaling.
-
Endpoint Analysis: The inhibition of TLR2 signaling can be assessed by measuring the downstream activation of NF-κB. This is often achieved using a reporter assay where the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase) is under the control of an NF-κB promoter.
-
Data Analysis: The reduction in reporter gene expression in the presence of o-vanillin compared to the agonist-only control indicates the inhibitory activity of the compound.
Caption: o-Vanillin inhibits TLR2 signaling by targeting the adaptor protein MAL.
Regulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Vanillin and its analogues have been reported to inhibit NF-κB activation.[8][9][10][11] This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα.
Experimental Workflow for NF-κB Inhibition Analysis:
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages, epithelial cells) is cultured and treated with a pro-inflammatory stimulus (e.g., TNF-α, LPS) in the presence or absence of o-vanillin.
-
Nuclear Extraction: Nuclear and cytoplasmic extracts are prepared from the treated cells.
-
Western Blotting: The extracts are analyzed by Western blotting to assess the levels of key NF-κB pathway proteins. This includes probing for phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in nuclear p65 and phosphorylated IκBα in o-vanillin-treated cells indicates inhibition.
-
Reporter Gene Assay: Alternatively, cells can be transfected with an NF-κB-luciferase reporter construct, and the luminescence measured after treatment to quantify NF-κB transcriptional activity.
Caption: o-Vanillin can inhibit the NF-κB signaling pathway.
Modulation of the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Vanillin has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), thereby enhancing the antioxidant capacity of cells.[12][13][14]
Experimental Protocol for Nrf2/HO-1 Pathway Activation:
-
Cell Culture and Treatment: Cells (e.g., renal epithelial cells) are exposed to an oxidative stressor (e.g., cisplatin) with or without pre-treatment with o-vanillin.
-
Western Blotting: Cell lysates are analyzed by Western blotting for the expression levels of Nrf2 and HO-1. An increase in the expression of these proteins in o-vanillin-treated cells would indicate pathway activation.
-
Quantitative PCR (qPCR): To assess transcriptional activation, RNA is extracted from the cells, and qPCR is performed to measure the mRNA levels of Nrf2 and HO-1.
-
Immunofluorescence: The translocation of Nrf2 to the nucleus upon activation can be visualized by immunofluorescence microscopy.
Caption: o-Vanillin can activate the Nrf2/HO-1 antioxidant pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. murov.info [murov.info]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanillin Protects Dopaminergic Neurons against Inflammation-Mediated Cell Death by Inhibiting ERK1/2, P38 and the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vanillin Enhances TRAIL-Induced Apoptosis in Cancer Cells through Inhibition of NF-κB Activation | In Vivo [iv.iiarjournals.org]
- 12. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Hydroxy-2-methoxybenzaldehyde: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methoxybenzaldehyde (also known as o-vanillin), a key aromatic aldehyde utilized in various research and development sectors, including pharmaceuticals and flavor chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₈O₃, with a molecular weight of 152.15 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.87 | Singlet | - | 1H | OH |
| 9.92 | Singlet | - | 1H | CHO |
| 7.18 | Doublet of doublets | 7.8, 1.3 | 1H | Ar-H (H-6) |
| 7.12 | Doublet of doublets | 7.5, 0.8 | 1H | Ar-H (H-4) |
| 6.97 | Doublet of doublets | 7.9, 7.8 | 1H | Ar-H (H-5) |
| 3.92 | Singlet | - | 3H | OCH₃ |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O (Aldehyde) |
| 151.5 | C-OH |
| 148.0 | C-OCH₃ |
| 125.0 | Ar-C |
| 120.2 | Ar-C |
| 119.5 | Ar-CH |
| 118.8 | Ar-CH |
| 56.4 | OCH₃ |
Solvent: Chloroform-d, Reference: TMS. Data is representative and may vary slightly based on experimental conditions.[3]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H Stretch (phenolic) |
| ~2850, ~2750 | Medium | C-H Stretch (aldehyde) |
| ~1665 | Strong | C=O Stretch (conjugated aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (aromatic) |
| ~1250 | Strong | C-O Stretch (aryl ether) |
Sample State: Solution (CCl₄/CS₂). Note: Peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).[2]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound.
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 151 | 80 | [M-H]⁺ |
| 123 | 25 | [M-CHO]⁺ |
| 95 | 15 | [M-CHO-CO]⁺ |
| 65 | 10 | C₅H₅⁺ |
Ionization Method: Electron Ionization (EI). The fragmentation pattern is characteristic of an aromatic aldehyde with hydroxyl and methoxy substituents.[2]
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies. These protocols are provided as a general guide and may be adapted based on the specific instrumentation and experimental goals.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition :
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solution) : Prepare a 5-10% (w/v) solution of the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride for the 4000-1330 cm⁻¹ region and carbon disulfide for the 1330-650 cm⁻¹ region).
-
Data Acquisition :
-
Fill a liquid IR cell with the prepared solution.
-
Place the cell in the sample beam of the IR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure solvent in the same cell and subtract it from the sample spectrum to obtain the spectrum of the compound.
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
Mass Analysis : Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : Detect the ions and record their abundance, generating a mass spectrum that plots relative intensity versus m/z.
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Workflow Visualization
The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted below. This process ensures a systematic approach to structure elucidation and verification.
References
An In-Depth Technical Guide to the Solubility of 3-Hydroxy-2-methoxybenzaldehyde (o-Vanillin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Hydroxy-2-methoxybenzaldehyde, an aromatic compound of significant interest in various scientific fields. Also known as o-vanillin, this compound's solubility profile is critical for its application in drug development, flavor chemistry, and organic synthesis. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Topic: Solubility Profile of this compound
This compound is a white to light yellow crystalline solid. Its solubility is a key physicochemical property that governs its behavior in various systems. The presence of a hydroxyl group and a methoxy group on the benzaldehyde structure allows for a range of intermolecular interactions, leading to varied solubility in different solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound (o-vanillin) is crucial for designing and optimizing experimental conditions. A key study by Mao et al. (2020) in The Journal of Chemical Thermodynamics investigated the solubility of o-vanillin in several pure and binary solvents at temperatures ranging from 273.15 K to 303.15 K. While the full dataset from this study is not publicly available, the research indicates that the solubility of o-vanillin increases with rising temperature in the tested solvents, suggesting an endothermic dissolution process. The solvents investigated in this study were water, ethanol, and n-propanol, as well as binary mixtures of water with ethanol and n-propanol.[1]
For a broader perspective on its solubility in various organic solvents, another study provides a qualitative ranking of o-vanillin's solubility at 298.15 K in ten different pure solvents. The solubility decreases in the following order: N-methyl pyrrolidone (NMP) > Dimethyl sulfoxide (DMSO) > N,N-dimethylformamide (DMF) > ethyl acetate > acetonitrile > methanol > ethanol > n-propanol > isopropanol > acetone.[1]
For comparative purposes, the solubility of the isomeric compound vanillin (4-hydroxy-3-methoxybenzaldehyde) has been more extensively studied. The table below summarizes the mole fraction solubility of vanillin in various environmentally benign solvents at different temperatures, as reported by Shakeel et al. (2015) in Food Chemistry.[2]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10⁻¹) |
| Water | 298 | 0.0123 |
| 303 | 0.0151 | |
| 308 | 0.0185 | |
| 313 | 0.0228 | |
| 318 | 0.0281 | |
| Ethanol | 298 | 0.794 |
| 303 | 0.912 | |
| 308 | 1.04 | |
| 313 | 1.18 | |
| 318 | 1.34 | |
| Ethylene Glycol | 298 | 0.725 |
| 303 | 0.831 | |
| 308 | 0.948 | |
| 313 | 1.08 | |
| 318 | 1.22 | |
| Propylene Glycol | 298 | 0.715 |
| 303 | 0.82 | |
| 308 | 0.936 | |
| 313 | 1.06 | |
| 318 | 1.2 | |
| Isopropanol | 298 | 0.689 |
| 303 | 0.79 | |
| 308 | 0.902 | |
| 313 | 1.03 | |
| 318 | 1.17 | |
| 1-Butanol | 298 | 0.654 |
| 303 | 0.75 | |
| 308 | 0.856 | |
| 313 | 0.976 | |
| 318 | 1.11 | |
| 2-Butanol | 298 | 0.753 |
| 303 | 0.864 | |
| 308 | 0.985 | |
| 313 | 1.12 | |
| 318 | 1.28 | |
| Ethyl Acetate | 298 | 1.11 |
| 303 | 1.27 | |
| 308 | 1.45 | |
| 313 | 1.65 | |
| 318 | 1.88 | |
| Polyethylene Glycol-400 | 298 | 4.29 |
| 303 | 4.67 | |
| 308 | 5.09 | |
| 313 | 5.54 | |
| 318 | 6.03 | |
| Transcutol | 298 | 1.23 |
| 303 | 1.4 | |
| 308 | 1.58 | |
| 313 | 1.78 | |
| 318 | 2 |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the equilibrium solubility of a solid compound is the shake-flask method.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial or flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound, solvent, and temperature, and may range from 24 to 72 hours. It is advisable to determine the equilibration time by sampling and analyzing the concentration at different time points until a plateau is reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
3. Analytical Methods:
-
UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop and validate an HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., UV detector at the λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask solubility determination method.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to consult the primary literature and perform experimental validation.
References
The Enigmatic Presence of o-Vanillin in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of ortho-vanillin (o-vanillin), a positional isomer of the well-known flavoring agent vanillin. While vanillin has been the subject of extensive research, o-vanillin's natural occurrence, biosynthesis, and quantitative analysis remain less explored. This document collates the available information on its natural sources and provides generalized experimental protocols relevant to its study, aiming to equip researchers with a foundational understanding for future investigations.
Natural Sources and Occurrence
Evidence for the natural occurrence of o-vanillin is limited but points to its presence in at least two plant species. Unlike its isomer, vanillin, which is famously abundant in cured vanilla beans, o-vanillin appears to be a minor constituent in the plant kingdom.
The identified natural sources of o-vanillin are:
-
Vanilla planifolia : The same orchid species that is the primary source of natural vanillin is also reported to contain o-vanillin.
-
Pinus koraiensis : The fruit of the Korean pine has been identified as another natural source of o-vanillin.[1][2]
Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of o-vanillin in these or any other natural sources. This represents a significant knowledge gap and an area ripe for future research.
Quantitative Data Summary
As of the compilation of this guide, specific quantitative data for o-vanillin concentrations in its natural sources is not available in the reviewed scientific literature. The table below is structured to accommodate future findings.
Table 1: Quantitative Occurrence of o-Vanillin in Natural Sources
| Natural Source | Plant Part | Concentration Range | Analytical Method | Reference |
| Vanilla planifolia | Fruit (Bean/Pod) | Data Not Available | - | |
| Pinus koraiensis | Fruit | Data Not Available | - |
Biosynthesis of o-Vanillin
The biosynthetic pathway of o-vanillin in plants has not been elucidated. It is hypothesized to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites, including vanillin. However, the specific enzymatic steps leading to the ortho-hydroxylation and subsequent methylation to form o-vanillin are currently unknown. The well-documented biosynthesis of vanillin involves several enzymatic steps, but it is unclear how or if this pathway diverges to produce o-vanillin.
Below is a conceptual diagram illustrating a hypothetical branch point from a common precursor in the phenylpropanoid pathway that could lead to the formation of both vanillin and o-vanillin. This is a speculative representation and requires experimental validation.
Caption: Hypothetical biosynthetic relationship between vanillin and o-vanillin.
Experimental Protocols
Due to the limited research focused specifically on o-vanillin, detailed and validated experimental protocols for its extraction and quantification from natural sources are scarce. However, established methods for the analysis of vanillin and other phenolic compounds can be adapted.
General Extraction of Phenolic Compounds from Plant Material
This protocol outlines a general procedure for the extraction of phenolic compounds, including o-vanillin, from plant tissues. Optimization of solvent systems and extraction conditions is crucial for maximizing the yield of the target analyte.
Workflow for Extraction and Analysis
Caption: General workflow for extraction and analysis of o-vanillin.
Methodology:
-
Sample Preparation:
-
Collect and clean the plant material (e.g., Vanilla planifolia pods or Pinus koraiensis fruit).
-
Dry the material to a constant weight, either through air-drying or lyophilization, to prevent enzymatic degradation.
-
Grind the dried material into a fine powder to increase the surface area for efficient extraction.
-
-
Solvent Extraction:
-
Choose an appropriate solvent. Ethanol, methanol, or mixtures with water are commonly used for extracting phenolic compounds.
-
Perform the extraction using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. The choice of method will depend on the stability of the compound and the desired extraction efficiency.
-
The solid-to-solvent ratio and extraction time should be optimized.
-
-
Filtration and Concentration:
-
Separate the solid residue from the liquid extract by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature to obtain the crude extract.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the quantification of o-vanillin and its separation from isomers.
HPLC Method for Isomer Separation:
A reversed-phase HPLC system is effective for separating vanillin isomers.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often with a small amount of acid like acetic or phosphoric acid to improve peak shape) and an organic solvent (such as methanol or acetonitrile) is typically employed. The exact composition and gradient profile will need to be optimized for baseline separation of o-vanillin from vanillin and other matrix components.
-
Detection: A UV detector set at a wavelength around 254 nm or 280 nm is suitable for the detection of o-vanillin. A Diode Array Detector (DAD) can provide spectral information to confirm peak identity.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified standard of o-vanillin.
GC-MS Method for Identification and Quantification:
GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like o-vanillin.
-
Sample Preparation: The crude extract may require derivatization (e.g., silylation) to improve the volatility and thermal stability of o-vanillin.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Temperature Program: A programmed temperature ramp is used to separate the components of the extract.
-
Detection: The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data. The mass spectrum of o-vanillin can be compared to a library (e.g., NIST) for confirmation of its identity.
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared with an o-vanillin standard.
Conclusion and Future Perspectives
The natural occurrence of o-vanillin is an under-researched area. While its presence in Vanilla planifolia and Pinus koraiensis has been noted, a significant lack of quantitative data and specific biosynthetic information hinders a complete understanding of its role and distribution in nature. Future research should focus on:
-
Quantitative screening of a wider range of plant species to identify new natural sources of o-vanillin.
-
Development and validation of specific analytical methods for the routine quantification of o-vanillin in complex natural matrices.
-
Elucidation of the biosynthetic pathway of o-vanillin to understand its formation in plants and to explore potential biotechnological production routes.
This technical guide serves as a starting point for researchers interested in exploring the natural chemistry of o-vanillin. The provided general protocols and analytical considerations offer a framework for initiating such investigations.
References
Toxicological Profile of 3-Hydroxy-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information for 3-Hydroxy-2-methoxybenzaldehyde. Due to a lack of comprehensive studies on this specific isomer, data from structurally related compounds, particularly its isomers, have been included for a comparative and predictive assessment. This practice, known as read-across, is clearly indicated where applied. This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety evaluation.
Introduction
This compound, a substituted benzaldehyde derivative, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its toxicological profile is crucial for ensuring safe handling and for predicting its potential biological effects in drug development. This technical guide synthesizes the available data on the toxicity of this compound and its isomers to provide a foundational understanding for researchers and professionals in the field.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 66495-88-3 | [1] |
| Molecular Formula | C8H8O3 | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Solid | ChemScene LLC |
| Melting Point | 113-115 °C | ChemScene LLC |
| Boiling Point | 135 °C at 15 mmHg | ChemScene LLC |
Toxicological Data
Acute Toxicity
Limited data is available for the acute toxicity of this compound. The primary information is derived from safety data sheets, which indicate potential hazards upon acute exposure.
Table 1: Acute Toxicity of this compound and Isomers
| Compound | Test | Species | Route | Value | Classification | Source |
| This compound | LD50 | Mouse | Oral | 1330 mg/kg | Category 4 (Harmful if swallowed) | [2] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | LD50 | Not specified | Oral | Not specified | Harmful if swallowed | [3] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | LD50 | Rat | Oral | 3300 mg/kg | Not classified | Bio-Rad Laboratories, Inc. |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | LD50 | Rabbit | Dermal | > 5010 mg/kg | Not classified | Bio-Rad Laboratories, Inc. |
Irritation and Sensitization
This compound is classified as a skin and eye irritant.
Table 2: Irritation Potential of this compound
| Endpoint | Species | Result | Classification | Source |
| Skin Irritation | Not specified | Causes skin irritation | Category 2 | [1][4] |
| Eye Irritation | Not specified | Causes serious eye irritation | Category 2A | [1][4] |
| Respiratory Irritation | Not specified | May cause respiratory irritation | Category 3 | [1][4] |
There is no available data on the skin sensitization potential of this compound.
Repeated Dose Toxicity
No studies on the repeated dose toxicity of this compound were identified. For the related isomer, p-methoxybenzaldehyde, a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg/day has been established in a 90-day oral gavage study in Wistar rats[5].
Genotoxicity
There is a lack of publicly available genotoxicity data for this compound. Read-across from the isomer p-methoxybenzaldehyde suggests it is not expected to be genotoxic[5]. p-Methoxybenzaldehyde was not mutagenic in an Ames test and did not cause chromosomal aberrations in an in vitro assay with Chinese hamster fibroblasts[5][6].
Carcinogenicity
No carcinogenicity studies for this compound were found. The International Agency for Research on Cancer (IARC) has not classified the related compound 2-Hydroxy-3-methoxybenzaldehyde as a carcinogen[3].
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of this compound is not available. For the isomer 2-Hydroxybenzaldehyde, a combined repeated dose and reproductive/developmental toxicity screening test in rats established a NOAEL for reproductive toxicity of 160 mg/kg bw/day for males and 40 mg/kg bw/day for females[7]. The NOAEL for developmental effects was 160 mg/kg bw/day[7].
Experimental Protocols
Detailed experimental protocols for the toxicological studies of this compound are not available in the public domain. The information presented is largely derived from summary data in safety data sheets and chemical databases. For structurally related compounds, studies were often conducted following standardized OECD guidelines. For instance, skin irritation studies are typically performed on rabbits according to OECD Guideline 404[8], and Ames mutagenicity tests follow OECD Guideline 471.
Mechanistic Insights and Signaling Pathways
No studies describing the specific mechanisms of toxicity or associated signaling pathways for this compound were identified. Given its irritant properties, it is plausible that at high concentrations, it may interact with cellular membranes and proteins, leading to localized inflammation and cell damage. However, without dedicated mechanistic studies, this remains speculative.
Visualizations
As no specific signaling pathways or complex experimental workflows for this compound have been described in the available literature, the creation of corresponding diagrams is not feasible. A generalized workflow for a standard toxicological assessment is provided below for illustrative purposes.
Caption: A generalized workflow for toxicological assessment of a chemical compound.
Conclusion
The available toxicological data for this compound is limited, primarily indicating that it is harmful if swallowed and causes skin and serious eye irritation, as well as potential respiratory irritation. There is a significant data gap regarding its potential for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While read-across from its isomers can provide some preliminary insights, dedicated studies on this compound are necessary for a thorough risk assessment. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment to minimize exposure, and consider its irritant properties in any experimental design. Further investigation into its toxicological profile is warranted to fully understand its safety and biological implications.
References
- 1. This compound | C8H8O3 | CID 11804953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. chemview.epa.gov [chemview.epa.gov]
3-Hydroxy-2-methoxybenzaldehyde: A Versatile Building Block for Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a methoxy group that influences electronic and steric properties—allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthetic potential, detailing key reactions, experimental protocols, and applications in the synthesis of bioactive molecules and complex chemical architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 66495-88-3 | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Needle-shaped crystals | |
| Melting Point | 113-115 °C | |
| Boiling Point | 135 °C at 15 mmHg | |
| IUPAC Name | This compound | [1] |
Core Synthetic Applications
The strategic placement of the aldehyde, hydroxyl, and methoxy groups on the benzene ring makes this compound a prime substrate for a variety of important organic reactions. These reactions enable the construction of more complex molecules, including those with significant biological activity.
A general workflow for the utilization of this compound in synthesis is depicted below.
Caption: General synthetic workflow.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for carbon-carbon bond formation and the introduction of various functional groups.
The Claisen-Schmidt condensation between this compound and an appropriate acetophenone derivative is a classical method for synthesizing chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities.[2][3]
Caption: Claisen-Schmidt condensation workflow.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-hydroxy-2-methoxyphenyl)prop-2-en-1-one
-
Dissolve this compound (1 mmol) and 4-hydroxyacetophenone (1 mmol) in ethanol (10 mL) in a round-bottomed flask.
-
Add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise to the stirred mixture at room temperature.
-
Continue stirring for 24 hours.
-
Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
The Perkin reaction provides a route to coumarins, which are an important class of heterocyclic compounds with diverse pharmacological properties. The reaction involves the condensation of a phenolic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.[4]
Caption: Perkin reaction for coumarin synthesis.
Experimental Protocol: Synthesis of 8-Methoxycoumarin-7-ol
-
A mixture of this compound (0.05 mol), acetic anhydride (0.073 mol), and freshly fused sodium acetate (0.03 mol) is subjected to microwave irradiation (320 W) for 5 minutes.[5]
-
Alternatively, the mixture can be heated under reflux for 5-8 hours.
-
The hot reaction mixture is poured into water (25 mL).
-
The solution is made alkaline with a saturated aqueous solution of sodium carbonate.
-
Unreacted aldehyde is removed by steam distillation.
-
The residual solution is cooled, filtered, and then acidified with concentrated HCl to precipitate the crude coumarin.
-
The product is collected by filtration, washed with cold water, and recrystallized from ethanol.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a variety of phosphorus ylides (Wittig reagents) to generate substituted styrenes.
Caption: Wittig reaction workflow.
Experimental Protocol: Synthesis of 1-Hydroxy-2-methoxy-3-vinylbenzene
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.[6]
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting orange-red solution for 1 hour at room temperature to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
The Reformatsky reaction allows for the formation of β-hydroxy esters by reacting an aldehyde with an α-halo ester in the presence of metallic zinc.[7][8][9][10] This reaction is a valuable tool for constructing carbon-carbon bonds.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-(3-hydroxy-2-methoxyphenyl)propanoate
-
Activate zinc dust (5.0 equiv) by stirring under reflux for 5 minutes in toluene with a catalytic amount of iodine.[7] Cool to room temperature.
-
To this suspension, add ethyl bromoacetate (2.0 equiv).
-
Add a solution of this compound (1.0 equiv) in toluene.
-
Stir the resulting mixture at 90 °C for 30 minutes.
-
Cool the reaction to 0 °C and quench with water.
-
Filter the suspension and extract the filtrate with an appropriate organic solvent (e.g., MTBE).
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily functionalized, for example, through etherification or esterification, to introduce new functionalities and modify the properties of the molecule.
Synthesis of Heterocyclic Compounds
This compound is a precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.
1,5-Benzodiazepines can be synthesized through the condensation of an o-phenylenediamine with two equivalents of an aldehyde, or one equivalent each of a ketone and an aldehyde.[4][11]
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
-
A mixture of this compound (1 mmol), o-phenylenediamine (1 mmol), and dimedone (1 mmol) is stirred in ethanol at reflux in the presence of a suitable catalyst (e.g., ACT@IRMOF-3).[4]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the catalyst is separated by centrifugation.
-
The product is isolated by washing the catalyst with ethanol and evaporating the solvent.
Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound have shown promise in drug discovery, particularly in the development of anticancer agents.
Anticancer Activity of Chalcone Derivatives
Chalcones synthesized from substituted benzaldehydes have been shown to exhibit anticancer properties by modulating various cellular signaling pathways.[12][13][14][15][16] These pathways are often dysregulated in cancer and are critical for cell proliferation, survival, and metastasis.
A simplified representation of how chalcones can interfere with key cancer-related signaling pathways is shown below.
Caption: Chalcone modulation of cancer signaling.
Derivatives of this compound, such as certain benzyloxybenzaldehydes, have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[17]
Summary of Quantitative Data
The following tables summarize key quantitative data for reactions involving this compound and its derivatives, compiled from various literature sources.
Table 1: Reaction Yields for Selected Syntheses
| Product Class | Specific Product | Yield (%) | Reference |
| Chalcones | (E)-1-(Aryl)-3-(3-hydroxy-2-methoxyphenyl)prop-2-en-1-ones | 66-97% | [2] |
| Coumarins | 8-Methoxycoumarin-7-ol | High | [5] |
| β-Hydroxy Esters | Ethyl 3-hydroxy-3-(3-hydroxy-2-methoxyphenyl)propanoate | 86% (example) | [7] |
| Alkenes | 1-Hydroxy-2-methoxy-3-vinylbenzene | Moderate to High |
Table 2: Spectroscopic Data for a Representative Derivative: (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine [12]
| Data Type | Key Signals |
| ¹H NMR | δ 3.83 (s, 6H, -OCH₃), 6.87-7.29 (m, 6H, Ar-H), 8.97 (s, 2H, -CH=N-), 10.85 (s, 2H, -OH) |
| Mass Spec (m/z) | 300 (M⁺), 283, 150, 135, 108, 80, 52 |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, leading to the synthesis of diverse and complex molecular architectures. The demonstrated utility of this compound in the preparation of bioactive molecules, including potential anticancer agents, underscores its importance for researchers, particularly those in the field of drug development. The detailed protocols and compiled data within this guide serve as a comprehensive resource for harnessing the full synthetic potential of this remarkable molecule.
References
- 1. This compound | C8H8O3 | CID 11804953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
o-vanillin and its role in medicinal chemistry applications
Introduction
O-vanillin (2-hydroxy-3-methoxybenzaldehyde), an isomer of the widely known flavoring agent vanillin, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and a methoxy group, provide multiple sites for chemical modification, leading to the synthesis of a diverse range of derivatives with promising pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of o-vanillin and its derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research.
Anticancer Applications
Derivatives of o-vanillin, particularly Schiff bases and their metal complexes, have demonstrated significant cytotoxic activity against various cancer cell lines. The mode of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of various o-vanillin derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected o-vanillin derivatives against different cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | Ligand from o-vanillin and L-valine | PANC-1 (Pancreatic) | 8 | [1] |
| Copper(II) Complex | Complex 1 (with L-valine Schiff base) | PANC-1 (Pancreatic) | 4.1 | [1] |
| Copper(II) Complex | Complex 2 (with L-valine Schiff base and 2,2′-bipyridyl) | PANC-1 (Pancreatic) | 2.8 | [1] |
| Palladium(II) Complex | Pd(II) complex of o-vanillin Schiff base with Aniline | MCF-7 (Breast) | 7.21 | [2] |
| Palladium(II) Complex | Pd(II) complex of o-vanillin Schiff base with Aniline | A549 (Lung) | - | [2] |
| Palladium(II) Complex | Pd(II) complex of o-vanillin Schiff base with Aniline | SKOV3 (Ovarian) | - | [2] |
| Copper(II) Complex | Cu(II) complex of o-vanillin Schiff base with 4-chloro-m-phenylenediamine | HCT-116 (Colon) | 4.2 | [2] |
| Copper(II) Complex | Cu(II) complex of o-vanillin Schiff base | MCF-7 (Breast) | 13.9 | [2] |
| Copper(II) Complex | Cu(II) complex of o-vanillin Schiff base | MDA-MB-231 (Breast) | - | [2] |
| Zinc(II) Complex | Zn(II) complex of o-vanillin Schiff base with (R)-(+)-2-amino-3-phenyl-1-propanol | K-562 (Leukemia) | - | [2] |
| Zinc(II) Complex | Zn(II) complex of o-vanillin Schiff base with (R)-(+)-2-amino-3-phenyl-1-propanol | HL-60 (Leukemia) | - | [2] |
| Zinc(II) Complex | Zn(II) complex of o-vanillin Schiff base with (R)-(+)-2-amino-3-phenyl-1-propanol | A-549 (Lung) | - | [2] |
| Zinc(II) Complex | Zn(II) complex of o-vanillin Schiff base with (R)-(+)-2-amino-3-phenyl-1-propanol | HeLa (Cervical) | - | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3][4]
Materials:
-
Cancer cell lines (e.g., PANC-1, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
o-Vanillin derivative solutions of varying concentrations (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3][5]
-
Compound Treatment: Prepare serial dilutions of the o-vanillin derivative in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4][6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: Inhibition of NF-κB Pathway
A key mechanism of the anticancer activity of o-vanillin and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.[8][9]
Caption: O-Vanillin inhibits NF-κB activation, suppressing cancer cell growth.
Antimicrobial Applications
O-vanillin and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Schiff base derivatives, in particular, have shown enhanced antimicrobial potential.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Schiff Base | 2-methoxy-6-{[(4-fluorophenethyl)imino]methyl}phenol | Candida albicans | 8 | - | [10] |
| Schiff Base | 2-methoxy-6-{[(2-alkyl/arylethyl)imino]methyl}phenol derivatives | Candida albicans | 16 | - | [10] |
| Schiff Base | o-vanillin functionalized Schiff base | Shigella flexneri | - | - | [11] |
| Vanillin Derivatives | Vanillin | Multidrug-Resistant E. coli | 1250 - 2500 | - | [12] |
| Vanillin Derivatives | Vanillin | Multidrug-Resistant Staphylococcus aureus | 1250 - 2500 | - | [12] |
| Vanillin Derivatives | Vanillin | Multidrug-Resistant Salmonella | 1250 - 2500 | - | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium
-
Sterile 96-well microtiter plates
-
o-Vanillin derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth for dilution
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.[14]
-
Serial Dilution: Add 100 µL of the o-vanillin derivative stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well in the dilution series.[14]
-
Inoculum Preparation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]
-
Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]
Experimental Workflow: Synthesis and Antimicrobial Screening
The general workflow for investigating the antimicrobial properties of new o-vanillin derivatives involves synthesis followed by screening against a panel of microorganisms.
Caption: General workflow for synthesizing and evaluating o-vanillin derivatives.
Anti-inflammatory Applications
O-vanillin and its derivatives have shown potent anti-inflammatory effects by modulating the production of inflammatory mediators and regulating key signaling pathways.
Quantitative Data: Anti-inflammatory Effects
The anti-inflammatory activity can be quantified by measuring the reduction in pro-inflammatory cytokines and mediators.
| Compound | Cell/Animal Model | Stimulant | Measured Mediator | Reduction/Effect | Reference |
| Vanillin | LPS-stimulated RAW 264.7 cells | LPS | NO | Concentration-dependent suppression | [12] |
| Vanillin | LPS-stimulated RAW 264.7 cells | LPS | TNF-α, IL-1β, IL-6 | 6-47% reduction | [12] |
| Vanillin | MDR E. coli-induced mouse colitis | MDR E. coli | IL-6, IL-1β, TNF-α | 2-26%, 35-56%, 13-19% reduction respectively | [12] |
| Vanillin | Ethanol-induced gastric ulcer in rats | Ethanol | TNF-α, IL-1β, IL-6, IFN-γ | 47%, ~70%, 26%, 35% reduction respectively | [16] |
| Vanillin | LPS-activated THP-1 cells | LPS | TNF-α, IL-1β, IL-6, IL-8 | Marked suppression | [17] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The Griess assay is a common method for quantifying nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
o-Vanillin derivative
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the o-vanillin derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway: Modulation of MAPK and NF-κB Pathways
The anti-inflammatory effects of o-vanillin are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.
Caption: O-Vanillin mitigates inflammation by inhibiting MAPK and NF-κB pathways.
Structure-Activity Relationship (SAR)
The biological activity of o-vanillin derivatives is highly dependent on their structural modifications. Key SAR insights include:
-
Schiff Base Formation: The condensation of the aldehyde group of o-vanillin with various primary amines to form Schiff bases is a common and effective strategy to enhance biological activity. The nature of the substituent on the amine plays a crucial role in determining the potency.
-
Metal Complexation: Coordination of o-vanillin Schiff bases with metal ions (e.g., Cu(II), Zn(II), Pd(II)) often leads to a significant increase in anticancer and antimicrobial activities compared to the free ligands.[2] The geometry and nature of the metal ion influence the biological efficacy.
-
Substituents on the Aromatic Ring: The position and nature of substituents on the aromatic ring of the amine moiety in Schiff base derivatives can modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties and steric factors of the molecule, thereby affecting its interaction with biological targets.
Conclusion
O-vanillin is a versatile and privileged scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The ease of chemical modification allows for the generation of large libraries of compounds for screening and optimization. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates into preclinical and clinical development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 8. Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
- 12. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of 3-Hydroxy-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methoxybenzaldehyde, also known as ortho-vanillin (or o-vanillin), is an aromatic aldehyde with the chemical formula C₈H₈O₃. As a structural isomer of the widely known flavoring agent vanillin (4-hydroxy-3-methoxybenzaldehyde), o-vanillin has its own unique history, chemical properties, and applications that have carved a niche for it in various scientific and industrial fields. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Milestones
The journey of this compound begins in the late 19th century, a period of significant advancements in organic chemistry. Its discovery is intrinsically linked to the work on its more famous isomer, vanillin.
Initial Isolation (1876): The first isolation of ortho-vanillin is credited to the renowned German chemist Ferdinand Tiemann in 1876.[1] This discovery was a direct outcome of his extensive research on the constituents of vanilla and the synthesis of related aromatic compounds. The primary synthetic route employed was the Reimer-Tiemann reaction , a method for the ortho-formylation of phenols using chloroform and a strong base.[2] This reaction, discovered by Karl Reimer and Ferdinand Tiemann, proved to be a pivotal process in aromatic chemistry.
Purification and Early Applications (1910-1920): In the early 20th century, further advancements were made in the purification and application of o-vanillin. In 1910, Francis Noelting developed improved methods for its purification, which was crucial for obtaining the compound in a higher state of purity, thereby enabling a more detailed study of its properties and potential uses.[1] Noelting's work also highlighted its versatility as a precursor in the synthesis of other organic compounds.[1] By 1920, one of the early industrial applications of o-vanillin was as a dye for hides.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃ | [1][3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Fibrous, light-yellow crystalline solid | [1] |
| Melting Point | 113-115 °C | [4] |
| Boiling Point | 268 °C | [5] |
| Flash Point | > 110 °C | [1] |
| CAS Number | 66495-88-3 | [3] |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | δ 11.87 (s, 1H, OH), 9.92 (s, 1H, CHO), 7.18 (dd, 1H), 7.12 (dd, 1H), 6.97 (dd, 1H), 3.92 (s, 3H, CH₃O) | [6] |
| ¹³C NMR | Chemical shifts available in referenced databases. | [7] |
| IR (Infrared) | Key absorptions indicative of O-H, C-H (aromatic and aliphatic), C=O, and C-O functional groups. | [8][9] |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [3][8] |
Experimental Protocols
The synthesis of this compound has historically been dominated by the Reimer-Tiemann reaction. While modern variations exist, the foundational protocol provides valuable insight into its chemical synthesis.
The Reimer-Tiemann Reaction for the Synthesis of o-Vanillin
The Reimer-Tiemann reaction is an ortho-formylation of a phenol. In the case of o-vanillin synthesis, the starting material is guaiacol (2-methoxyphenol).
Reaction Principle:
The reaction proceeds via the electrophilic substitution of the aromatic ring of the phenoxide (formed from guaiacol in a basic medium) by dichlorocarbene. The dichlorocarbene is generated in situ from the reaction of chloroform with a strong base. Subsequent hydrolysis of the intermediate yields the aldehyde.
Generalized Historical Protocol:
-
Step 1: Formation of the Phenoxide: Guaiacol is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide ion.
-
Step 2: Generation of Dichlorocarbene: Chloroform is added to the basic solution. The strong base deprotonates the chloroform to form a trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene, a highly reactive electrophile.
-
Step 3: Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position to the hydroxyl group due to the directing effect of the hydroxyl group. This forms a dichloromethyl-substituted intermediate.
-
Step 4: Hydrolysis: The intermediate is hydrolyzed by the aqueous base, converting the dichloromethyl group into a formyl group (-CHO).
-
Step 5: Acidification and Isolation: The reaction mixture is acidified to protonate the phenoxide and precipitate the crude o-vanillin. The product is then isolated by filtration.
Purification:
Historical purification methods, such as those developed by Noelting, would have involved techniques like recrystallization from suitable solvents (e.g., benzene/hexane) to obtain the final, purified product.[4] Modern purification often employs chromatographic techniques for higher purity.
Key Discoveries and Timeline
References
- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H8O3 | CID 11804953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 66495-88-3 [chemicalbook.com]
- 5. 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | FH11115 [biosynth.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Hydroxy-2-methoxybenzaldehyde from Guaiacol
An application note on the synthesis of 3-Hydroxy-2-methoxybenzaldehyde (o-vanillin) from guaiacol, detailing relevant protocols for researchers in chemistry and drug development.
Introduction
This compound, also known as o-vanillin or 3-methoxysalicylaldehyde, is a significant organic compound utilized as a precursor in the synthesis of various pharmaceuticals, fragrance chemicals, and other specialty chemicals.[1][2] It is an isomer of the widely known vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis of o-vanillin from guaiacol (2-methoxyphenol), a readily available starting material often derived from lignin, is a key transformation in organic chemistry.[3][4] This document outlines established protocols for the ortho-formylation of guaiacol to produce this compound, focusing on methods that offer high regioselectivity and yield.
Reaction Overview: Ortho-Formylation of Guaiacol
The introduction of a formyl (-CHO) group onto an aromatic ring is known as formylation. For the synthesis of this compound from guaiacol, the formyl group must be directed to the position ortho to the hydroxyl group. Several methods are effective for the ortho-formylation of phenols.[5][6] Key strategies include the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation.
-
Reimer-Tiemann Reaction : This method employs chloroform and a strong base to generate dichlorocarbene, which acts as the electrophile.[5][7] The reaction typically favors ortho-formylation for phenols.[8]
-
Duff Reaction : This reaction uses hexamethylenetetramine as the formylating agent and is also known to favor ortho-substitution on phenolic compounds.[9]
-
Magnesium-Mediated Formylation : This highly regioselective method utilizes a magnesium salt to form a magnesium phenoxide complex, which then directs ortho-formylation by paraformaldehyde.[10][11] This method is often preferred due to its high yields and selectivity for the ortho product.[6]
Below is a general reaction scheme for the synthesis.
References
- 1. 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | FH11115 [biosynth.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Guaiacol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Laboratory Synthesis of o-Vanillin
These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The described methodology is based on a direct synthesis approach starting from guaiacol, employing a sulfonic acid protecting group strategy to favor ortho-formylation.
Data Presentation
The following table summarizes the quantitative data from various reported synthesis examples for o-vanillin, providing a comparative overview of reaction yields under different conditions.
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Starting Material | Guaiacol | Guaiacol | Guaiacol | Guaiacol |
| Key Reagents | Concentrated H₂SO₄, Glyoxylic Acid, NaOH | Concentrated H₂SO₄, Glyoxylic Acid, NaOH | Concentrated H₂SO₄, Glyoxylic Acid, NaOH | Concentrated H₂SO₄, Glyoxylic Acid, NaOH |
| Sulfonation Temp. | 85°C | 95°C | 85°C | 85°C |
| Condensation Temp. | 65°C | 65°C | 65°C | 65°C |
| Hydrolysis Temp. | 110°C | 110°C | 100°C | 110°C |
| Final Yield of o-Vanillin | 17.91%[1] | 18.18%[1] | 15.33%[1] | 22.61%[1] |
| Purity | Yellow-green product | Yellow-green product | Yellow-green product | Yellow-green product |
Experimental Protocols
This protocol details a direct synthesis method for o-vanillin starting from guaiacol. The core of this method involves the protection of the para-position of guaiacol with a sulfonic acid group, followed by a condensation reaction with glyoxylic acid, and subsequent deprotection and oxidative decarboxylation to yield the final product.
Materials:
-
Guaiacol (C₇H₈O₂)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Glyoxylic Acid (50% aqueous solution)
-
Dilute Sulfuric Acid
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer (magnetic or overhead)
-
Dropping funnel
-
Heating mantle or water bath
-
Apparatus for electrolysis (e.g., stainless steel electrolytic cell)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure:
Step 1: Sulfonation of Guaiacol
-
In a 250 mL three-necked flask equipped with a stirrer and dropping funnel, add 6.2 g of guaiacol.
-
While stirring in a constant temperature water bath at 85-95°C, slowly add 6.5 g of 98% concentrated sulfuric acid dropwise.
-
Maintain the reaction at this temperature with continuous stirring for 5 hours to ensure the formation of 4-hydroxy-3-methoxybenzenesulfonic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 2 mol/L NaOH solution and filter the resulting solution.
Step 2: Condensation with Glyoxylic Acid
-
To the filtrate from the previous step, add 40 mL of a 2 mol/L NaOH solution.
-
At a constant temperature of 65°C, add 7.4 g of a 50% glyoxylic acid solution dropwise.
-
Allow the reaction to proceed under airtight conditions for 7 hours with continuous stirring.
-
After the reaction, cool the solution to room temperature and adjust the pH to approximately 5 with dilute sulfuric acid.
Step 3: Hydrolysis of the Sulfonic Acid Group
-
Transfer the pH-adjusted solution to a three-necked flask equipped with a condenser and stirrer.
-
Add a 15-30% sulfuric acid solution (e.g., 50 mL of 15% H₂SO₄).
-
Heat the mixture to 110°C and maintain this temperature for 4 hours to facilitate the removal of the sulfonic acid group.
-
After hydrolysis, use a rotary evaporator to obtain a solid residue.
Step 4: Electrolytic Oxidation and Decarboxylation
-
Dissolve the solid residue from the previous step in deionized water and adjust the pH to 11-12 with NaOH to create the electrolyte solution.
-
Place the electrolyte solution in a stainless steel electrolytic cell.
-
Conduct the electrolysis under stirring for approximately 7 hours to form the 2-hydroxy-3-methoxy phenylglyoxylic acid solution.
-
Transfer the electrolyzed solution to a three-necked flask and acidify to a pH of 2-3 with dilute sulfuric acid, stirring constantly until gas evolution ceases. This step facilitates the decarboxylation to o-vanillin.
Step 5: Extraction and Purification
-
While the acidified solution is still hot, perform an extraction with ethyl acetate three times.
-
Combine the organic ethyl acetate layers.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the dried solution to remove the drying agent.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude o-vanillin product.
-
Further purification can be achieved through recrystallization or column chromatography to obtain a higher purity product.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the synthesis of o-vanillin.
Caption: Experimental workflow for the synthesis of o-vanillin.
References
Purification of 3-Hydroxy-2-methoxybenzaldehyde by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 3-hydroxy-2-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, via recrystallization. This method is a fundamental and cost-effective technique for enhancing the purity of solid organic compounds by leveraging the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures.
Introduction
This compound, also known as o-vanillin, is a valuable building block in organic synthesis. Its purity is paramount, particularly in drug development, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. Recrystallization is a robust purification method that relies on the principle that the solubility of most solids in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| CAS Number | 66495-88-3 | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Needle-shaped crystals | [2] |
| Melting Point | 113-115 °C | [2] |
| Boiling Point | 135 °C at 15 mmHg | |
| Purity (Typical Commercial Grade) | 98% | [3] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures and low solubility at cooler temperatures . This differential solubility is the driving force for crystallization.
-
Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
The solvent should be chemically inert and not react with this compound.
-
The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out," where the solute melts before dissolving.
-
The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.
-
Safety and environmental impact are also important considerations.
Based on available data for this compound and its isomers, several solvent systems can be considered.
Solubility Data of Isomers
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) - Data for o-vanillin |
| Water | 25 | ~0.5 |
| Ethanol | 25 | High |
| n-Propanol | 25 | Moderate |
Note: This data is for an isomer and should be used as a qualitative guide.
For many phenolic aldehydes, mixed solvent systems, such as ethanol-water, can be highly effective. The addition of a poor solvent (anti-solvent) to a solution of the compound in a good solvent can induce crystallization.
A reported solvent system for crystallizing this compound to yield needle-shaped crystals is a mixture of benzene and hexane .[2] However, due to the toxicity of benzene, safer alternatives like toluene or a mixture of ethanol and water are often preferred.
Experimental Protocol: Recrystallization using an Ethanol-Water System
This protocol provides a detailed methodology for the purification of this compound using a mixed ethanol-water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Ensure the solution is near saturation.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product on the funnel.
-
-
Induction of Crystallization:
-
To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated and approaching the point of crystallization.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution during this phase should be avoided.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as used for crystallization) to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Purity Assessment: The purity of the recrystallized this compound can be assessed by:
-
Melting Point Determination: A sharp melting point close to the literature value (113-115 °C) is indicative of high purity. Impurities typically broaden and depress the melting range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly. | Use a lower-boiling point solvent or solvent mixture. Ensure slow cooling. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Yield | Incomplete crystallization; crystals lost during transfer. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the number of transfers. Use a minimal amount of cold solvent for washing. |
| Poor Purity | Inefficient removal of impurities; rapid cooling entrapping impurities. | Ensure the correct solvent is chosen to selectively dissolve impurities. Allow for slow crystal growth. Repeat the recrystallization process. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames. Use a heating mantle or steam bath for heating.
-
Handle hot glassware with appropriate clamps or tongs.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the experiment.
By following this detailed protocol, researchers, scientists, and drug development professionals can effectively purify this compound to the high standard required for their applications.
References
Application Notes & Protocols: Analytical Methods for the Quantification of o-Vanillin
Audience: Researchers, scientists, and drug development professionals.
Introduction: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a positional isomer of vanillin, a widely used flavoring agent. The accurate quantification of o-vanillin is crucial in various fields, including the food industry for quality control, and in pharmaceutical and chemical research, as it can be an impurity or a specific analyte of interest.[1] This document provides detailed protocols and comparative data for two primary analytical techniques for the quantification of o-vanillin in samples: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods are designed for the simultaneous separation and determination of vanillin and o-vanillin, ensuring specificity and accuracy.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of phenolic compounds like o-vanillin due to its high sensitivity and specificity.[2]
Quantitative Data Summary
The following table summarizes the key performance metrics for the quantification of o-vanillin and vanillin using a validated HPLC method.[3]
| Parameter | o-Vanillin | Vanillin |
| Linearity Range | 10 - 240 mg/L | 10 - 240 mg/L |
| Correlation Coefficient (r²) | 0.9997 | 0.9997 |
| Limit of Detection (LOD) | 0.02 mg/L | 0.06 mg/L |
| Accuracy (% Recovery) | 99% - 102% | 99% - 102% |
| Precision (% RSD) | 0.2% - 0.6% | 0.2% - 0.6% |
Experimental Workflow: HPLC Analysis
Caption: General workflow for o-vanillin quantification by HPLC.
Detailed Experimental Protocol: HPLC
This protocol is for the simultaneous separation and determination of vanillin and o-vanillin.[3]
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Acetic acid (Glacial)
-
Ultrapure water
-
o-Vanillin standard
-
Vanillin standard
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Analytical column suitable for reverse-phase chromatography.
3. Preparation of Standard Solutions:
-
Stock Solutions (e.g., 1000 mg/L): Accurately weigh and dissolve o-vanillin and vanillin standards in the mobile phase to prepare individual stock solutions.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the linear range (10-240 mg/L).
4. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing 5% acetic acid and acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase before use.
5. Sample Preparation:
-
For liquid samples (e.g., vanilla extracts), dilute an appropriate volume with the mobile phase to bring the analyte concentration within the calibration range.[4]
-
For solid samples, perform a suitable extraction (e.g., with ethanol) followed by dilution with the mobile phase.[5]
-
Filter all samples and standard solutions through a 0.45 µm syringe filter prior to injection.[4]
6. Chromatographic Conditions:
-
Mobile Phase: 5% Acetic Acid : Acetonitrile (60:40, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C[3]
-
Detection: UV detector (wavelength to be set at the absorbance maximum of o-vanillin, typically around 280 nm)[5]
-
Injection Volume: 10-20 µL
7. Data Analysis:
-
Identify the peaks for o-vanillin and vanillin based on the retention times obtained from the standard solutions. The separation should be achieved in less than 5 minutes.[3]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of o-vanillin in the samples by interpolating their peak areas on the calibration curve.
Capillary Electrophoresis (CE) Method
Capillary Electrophoresis is an alternative technique that offers rapid separation and quantification of o-vanillin and its isomers with high efficiency.[6]
Quantitative Data Summary
The following table presents the performance characteristics of a validated Capillary Zone Electrophoresis (CZE) method for the simultaneous quantification of o-vanillin and vanillin.[6]
| Parameter | o-Vanillin | Vanillin |
| Linearity Range | 10 - 240 mg/L | 10 - 240 mg/L |
| Correlation Coefficient (r²) | 0.9997 | 0.9999 |
| Limit of Detection (LOD) | 1.0 mg/L | 1.0 mg/L |
| Accuracy (% Recovery) | 99.4% - 101.2% | 99.4% - 101.2% |
| Precision (% RSD) | 0.19% - 0.73% | 0.19% - 0.73% |
Experimental Workflow: Capillary Electrophoresis Analysis
Caption: General workflow for o-vanillin quantification by CE.
Detailed Experimental Protocol: Capillary Electrophoresis
This protocol is for the simultaneous separation and determination of vanillin and o-vanillin using Capillary Zone Electrophoresis (CZE).[6]
1. Reagents and Materials:
-
Boric acid (Borax)
-
Disodium hydrogen phosphate
-
Sodium hydroxide (for pH adjustment)
-
Ultrapure water
-
o-Vanillin standard
-
Vanillin standard
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
3. Preparation of Standard Solutions:
-
Stock Solutions (e.g., 1000 mg/L): Prepare individual stock solutions of o-vanillin and vanillin in the running buffer.
-
Working Standards: Serially dilute the stock solutions with the running buffer to prepare working standards within the linear range of 10-240 mg/L.
4. Preparation of Running Buffer:
-
Prepare the running buffer consisting of 50 mmol/L borax and 150 mmol/L disodium hydrogen phosphate.
-
Adjust the pH of the buffer to 7.5 using sodium hydroxide.
-
Filter the buffer through a 0.45 µm filter before use.
5. Sample Preparation:
-
Dilute liquid or extracted solid samples with the running buffer to ensure the analyte concentration falls within the method's linear range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Electrophoretic Conditions:
-
Running Buffer: 50 mmol/L Borax - 150 mmol/L Disodium hydrogen phosphate (pH 7.5)[6]
-
Applied Voltage: 15 kV[6]
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV detector (wavelength set at the absorbance maximum).
-
Separation Time: Under these conditions, vanillin and o-vanillin should be separated in approximately 6 minutes.[6]
7. Data Analysis:
-
Identify the o-vanillin and vanillin peaks in the electropherogram based on their migration times compared to the standards.
-
Generate a calibration curve by plotting the peak area versus the concentration for the series of standards.
-
Determine the concentration of o-vanillin in the unknown samples from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Determination of Vanillin and o-Vanillin by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. pages.uoregon.edu [pages.uoregon.edu]
- 5. manuallib.com [manuallib.com]
- 6. [Simultaneous separation and determination of vanillin and o-vanillin by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Hydroxy-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Schiff bases derived from 3-hydroxy-2-methoxybenzaldehyde, also known as o-vanillin. This class of compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The protocols outlined below offer detailed, step-by-step procedures for the synthesis, purification, and characterization of these promising compounds.
I. Application Notes
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[4] Those derived from this compound are particularly noteworthy due to the presence of the hydroxyl and methoxy groups on the aromatic ring, which can influence their chelating properties and biological efficacy.[3] The resulting imine or azomethine group (-C=N-) is crucial for their biological activity.[4]
The synthesis is typically straightforward, often involving refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol or methanol.[5] The reaction progress can be monitored by thin-layer chromatography (TLC). The products are generally crystalline solids and can be purified by recrystallization.
These Schiff bases have demonstrated significant potential in drug development. For instance, various derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some metal complexes of these Schiff bases exhibiting enhanced antimicrobial effects.[3][5] Furthermore, certain compounds have been investigated for their cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.[2][6][7] The antioxidant activity of these compounds has also been reported.[1]
II. Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases by the condensation of this compound with a primary amine.
Materials:
-
This compound (o-vanillin)
-
Primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Ethanol or Methanol (analytical grade)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
In a separate beaker, dissolve the primary amine (1.0 eq.) in ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring.
-
A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture for 2-4 hours.[4] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is then collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or under vacuum.
Protocol 2: Synthesis of a Schiff Base Metal Complex
This protocol outlines the synthesis of a metal complex using a pre-synthesized Schiff base derived from this compound.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., Cu(CH₃COO)₂·H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)[5]
-
Ethanol or Methanol
-
Round-bottom flask
-
Condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq.) in hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1.0 eq.) in ethanol or a mixture of ethanol and water.[4]
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours.[5]
-
Allow the solution to cool to room temperature, during which the metal complex will precipitate.
-
Collect the solid complex by filtration.
-
Wash the product with ethanol and then diethyl ether.[5]
-
Dry the final product in a vacuum desiccator.
III. Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Representative Schiff Bases
| Schiff Base Derivative (Amine Used) | Molecular Formula | Yield (%) | Melting Point (°C) | IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) |
| From Aniline | C₁₄H₁₃NO₂ | 78 | 80 | ~1620 | ~8.6 |
| From 2-Aminophenol | C₁₄H₁₃NO₃ | - | - | ~1615 | - |
| From 2-Nitroaniline | C₁₄H₁₂N₂O₄ | - | - | ~1610 | - |
| From o-Phenylenediamine | C₂₂H₂₀N₂O₄ | 80 | 180 | ~1609 | - |
| From Anthranilic Acid | C₁₅H₁₃NO₄ | 66.42 | 192 | ~1625 | - |
Data compiled from multiple sources.[3][4][5][8][9]
Table 2: Antimicrobial Activity of a Representative Schiff Base and its Metal Complexes
| Compound | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against S. aureus |
| Schiff Base Ligand | 12 | 14 |
| Cu(II) Complex | 18 | 20 |
| Co(II) Complex | 16 | 18 |
| Ni(II) Complex | 15 | 17 |
Data is illustrative and compiled from representative literature.[5]
IV. Visualizations
Caption: General reaction scheme for the synthesis of a Schiff base.
Caption: Experimental workflow for Schiff base synthesis and purification.
References
- 1. svedbergopen.com [svedbergopen.com]
- 2. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 5. scispace.com [scispace.com]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijstr.org [ijstr.org]
- 9. ijirt.org [ijirt.org]
Application Notes and Protocols: O-Vanillin in Antifungal Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-vanillin (2-hydroxy-3-methoxybenzaldehyde), a natural isomer of vanillin, has emerged as a promising scaffold in the development of novel antifungal agents.[1][2] Its inherent antifungal properties, coupled with its potential for chemical modification, make it an attractive starting point for synthesizing more potent and selective antifungal compounds. This document provides a comprehensive overview of the applications of o-vanillin and its derivatives in antifungal research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
O-vanillin exerts its antifungal effects through a multi-target approach, primarily compromising the structural and functional integrity of fungal cells.
-
Cell Wall and Membrane Disruption: O-vanillin has been shown to destroy the integrity of both the cell wall and cell membrane in fungi such as Aspergillus flavus.[1][2] It achieves this by reducing the content of β-1,3-glucan, a crucial component of the fungal cell wall, and increasing the permeability of the cell membrane.[2][3] This leads to the leakage of intracellular components and ultimately, cell death.
-
Mitochondrial Dysfunction: A key mechanism of o-vanillin's antifungal activity is the induction of mitochondrial dysfunction.[4][5] Studies on Cryptococcus neoformans and Aspergillus flavus have revealed that o-vanillin hinders respiration, damages mitochondrial ultrastructure, and disrupts the tricarboxylic acid (TCA) cycle.[4][5][6]
-
Oxidative Stress Induction: O-vanillin treatment leads to the accumulation of reactive oxygen species (ROS), triggering oxidative stress within the fungal cell.[4][7] This is often a consequence of mitochondrial dysfunction.
-
Ergosterol Biosynthesis Inhibition: O-vanillin can disrupt the fungal cell membrane by decreasing the content of ergosterol, a vital component for maintaining membrane integrity and fluidity.[7]
The multifaceted mechanism of action of o-vanillin is depicted in the following diagram:
Caption: Mechanism of o-vanillin antifungal activity.
Quantitative Antifungal Activity
The antifungal efficacy of o-vanillin and its derivatives has been quantified against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and other relevant metrics.
| Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Notes | Reference |
| o-Vanillin | Cryptococcus neoformans | 4 | - | Showed higher activity than vanillin and other derivatives. | [4] |
| o-Ethyl vanillin | Cryptococcus neoformans | 4 | - | Exhibited strong antifungal activity. | [4] |
| Vanillin Derivative 4a | Botrytis cinerea | - | 1.07 | A novel vanillin derivative containing thiazole and acylhydrazone moieties. | [8] |
| Vanillin Derivative 4a | Fusarium solani | - | 0.78 | Showed potent activity against this plant pathogen. | [8] |
| Vanillin Derivative 4k | Magnaporthe grisea | - | 7.77 | Demonstrated selective inhibition. | [8] |
| Vanillin-Chalcone 4a | Dermatophytes | 31.25 | - | Fungicidal activity observed. | [9] |
| Vanillin-Chalcone 4c | Dermatophytes | 31.25-62.5 | - | Fungicidal activity observed. | [9] |
Development of o-Vanillin Derivatives
The chemical structure of o-vanillin allows for the synthesis of various derivatives with potentially enhanced antifungal properties. A common approach is the synthesis of Schiff bases and chalcones.
Caption: Development of o-vanillin antifungal derivatives.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the antifungal potential of o-vanillin and its derivatives.
1. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials:
-
Fungal isolates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Test compound (o-vanillin or derivative) dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Protocol:
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^6 CFU/mL.
-
Dilute the fungal suspension in RPMI-1640 medium to the final working concentration.
-
Prepare serial two-fold dilutions of the test compound in the 96-well plate.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
2. Assessment of Cell Wall Integrity
This protocol assesses the effect of the test compound on the fungal cell wall.
-
Materials:
-
Fungal mycelia treated with the test compound
-
Enzymes for cell wall digestion (e.g., glucanase, chitinase)
-
Spectrophotometer
-
Reagents for β-1,3-glucan and chitin quantification
-
-
Protocol:
-
Culture the fungus in the presence and absence of the test compound.
-
Harvest and wash the mycelia.
-
Extract the cell wall components.
-
Quantify the β-1,3-glucan and chitin content using established colorimetric assays. A significant reduction in these components in the treated samples indicates cell wall damage.[2]
-
3. Evaluation of Mitochondrial Function
This protocol evaluates the impact of the test compound on mitochondrial respiration and membrane potential.
-
Materials:
-
Fungal cells treated with the test compound
-
Fluorescent dyes (e.g., Rhodamine 123 for mitochondrial membrane potential, JC-1 for mitochondrial health)
-
Flow cytometer or fluorescence microscope
-
Oxygen electrode for respiration measurements
-
-
Protocol:
-
Treat fungal cells with the test compound for a specified period.
-
For mitochondrial membrane potential, stain the cells with Rhodamine 123 and analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
-
For respiration, measure oxygen consumption of treated and untreated cells using an oxygen electrode. A reduction in oxygen consumption suggests impaired mitochondrial respiration.[5]
-
The following diagram illustrates a general experimental workflow for evaluating a novel o-vanillin derivative.
Caption: Experimental workflow for antifungal evaluation.
Conclusion
O-vanillin and its derivatives represent a valuable class of compounds in the quest for new antifungal agents. Their broad-spectrum activity, coupled with a multi-targeted mechanism of action, makes them promising candidates for further development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of o-vanillin in combating fungal infections. The continued synthesis and evaluation of novel derivatives are crucial next steps in translating this potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. o-Vanillin, a promising antifungal agent, inhibits Aspergillus flavus by disrupting the integrity of cell walls and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with o-Vanillin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
o-Vanillin, a naturally occurring phenolic aldehyde, serves as a versatile precursor for the synthesis of Schiff base ligands. These ligands, characterized by the presence of an azomethine (-CH=N-) group, are capable of coordinating with a wide range of metal ions to form stable metal complexes. The resulting o-vanillin Schiff base metal complexes have garnered significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The coordination of the metal ion to the Schiff base ligand often enhances these biological activities compared to the free ligand. This document provides a detailed protocol for the synthesis, characterization, and biological evaluation of metal complexes derived from o-vanillin.
Experimental Protocols
This section details the methodologies for the synthesis of Schiff base ligands from o-vanillin and their subsequent complexation with various metal ions.
Protocol 1: Synthesis of o-Vanillin Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand through the condensation of o-vanillin with a primary amine. The following is a general procedure that can be adapted for different amines.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Primary amine (e.g., p-toluidine, 2-aminophenol, ethylenediamine)
-
Ethanol or Methanol (analytical grade)
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve o-vanillin (1 molar equivalent) in hot ethanol (20-30 mL).
-
In a separate flask, dissolve the primary amine (1 molar equivalent for monoamines, 0.5 molar equivalent for diamines) in ethanol (10-20 mL).
-
Add the ethanolic solution of the primary amine dropwise to the stirring solution of o-vanillin.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
-
The purity of the synthesized ligand can be checked by its melting point and spectroscopic techniques.
Protocol 2: Synthesis of Metal(II) Complexes with o-Vanillin Schiff Base
This protocol outlines the general procedure for the synthesis of metal complexes using the pre-synthesized Schiff base ligand.
Materials:
-
Synthesized o-Vanillin Schiff base ligand
-
Metal(II) salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)[2]
-
Ethanol or Methanol (analytical grade)
-
Ethanol-water mixture[1] or other suitable solvent
Procedure:
-
Dissolve the synthesized Schiff base ligand (2 molar equivalents) in hot ethanol (30-40 mL).
-
In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in a minimum amount of ethanol or an ethanol-water mixture.[1]
-
Add the metal salt solution dropwise to the hot, stirring solution of the Schiff base ligand.
-
The mixture is then refluxed for 3-5 hours. The formation of a colored precipitate indicates the formation of the metal complex.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated metal complex, wash it with ethanol and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of o-vanillin Schiff base ligands and their metal complexes.
Table 1: Physicochemical and Analytical Data of a Representative o-Vanillin Schiff Base Ligand and its Metal Complexes.
| Compound | Formula | M.Wt. ( g/mol ) | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF |
| Ligand (L) | C₁₅H₁₅NO₂ | 241.29 | Yellow | 98-100 | - |
| [MnL₂Cl₂] | C₃₀H₃₀Cl₂MnN₂O₄ | 636.44 | Brown | 210-212 | 15.2 |
| [CoL₂Cl₂] | C₃₀H₃₀Cl₂CoN₂O₄ | 640.44 | Green | 225-227 | 12.8 |
| [NiL₂Cl₂] | C₃₀H₃₀Cl₂N₂NiO₄ | 640.20 | Greenish-Yellow | 240-242 | 14.5 |
| [CuL₂Cl₂] | C₃₀H₃₀Cl₂CuN₂O₄ | 645.05 | Dark Green | 218-220 | 18.3 |
| [ZnL₂Cl₂] | C₃₀H₃₀Cl₂N₂O₄Zn | 646.88 | Light Yellow | 230-232 | 10.7 |
Data is hypothetical and representative based on typical results from the literature.[3][4] Low molar conductance values suggest the non-electrolytic nature of the complexes.
Table 2: Key Infrared Spectral Data (cm⁻¹) of a Representative Ligand and its Metal Complexes.
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |
| Ligand (L) | ~3413 | ~1649 | - | - |
| [MnL₂Cl₂] | - | ~1600-1620 | ~500-550 | ~400-450 |
| [CoL₂Cl₂] | - | ~1600-1620 | ~500-550 | ~400-450 |
| [NiL₂Cl₂] | - | ~1600-1620 | ~500-550 | ~400-450 |
| [CuL₂Cl₂] | - | ~1604 | ~500-550 | ~400-450 |
| [ZnL₂Cl₂] | - | ~1600-1620 | ~500-550 | ~400-450 |
Data is generalized from literature values.[4] The shift of the azomethine (C=N) stretching vibration to a lower frequency in the complexes compared to the free ligand indicates the coordination of the nitrogen atom to the metal ion. The appearance of new bands in the far-IR region is attributed to M-N and M-O vibrations.[4]
Table 3: Antibacterial Activity (Zone of Inhibition in mm) of a Representative Ligand and its Metal Complexes.
| Compound | Escherichia coli | Staphylococcus aureus | Bacillus subtilis |
| Ligand (L) | 8 | 10 | 9 |
| [MnL₂Cl₂] | 12 | 15 | 14 |
| [CoL₂Cl₂] | 14 | 18 | 16 |
| [NiL₂Cl₂] | 13 | 17 | 15 |
| [CuL₂Cl₂] | 18 | 22 | 20 |
| [ZnL₂Cl₂] | 15 | 19 | 17 |
| Streptomycin | 25 | 28 | 26 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[2][3] Metal complexes generally exhibit higher antibacterial activity than the free Schiff base ligand.[1][5][6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the development of o-vanillin based metal complexes.
Caption: Experimental workflow for synthesis and evaluation of o-vanillin metal complexes.
Caption: Logical progression from synthesis to potential drug development.
References
- 1. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 3-Hydroxy-2-methoxybenzaldehyde
An Application Note and Protocol for the HPLC Analysis of 3-Hydroxy-2-methoxybenzaldehyde
Introduction
This compound, an isomer of vanillin, is a significant compound in various fields, including the food, pharmaceutical, and chemical industries. Its accurate quantification is crucial for quality control, impurity profiling, and research and development. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the analysis of this and other phenolic compounds.[1] This document provides a detailed application note and protocol for the determination of this compound using a reverse-phase HPLC (RP-HPLC) method.
Principle
The method employs a reverse-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and water with a phosphoric acid modifier is used to ensure consistent elution and peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[1]
-
Data Acquisition and Processing Software: To control the HPLC system and analyze the chromatograms.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Flasks and Pipettes: Class A, for the preparation of standards and sample solutions.
-
Syringe Filters: 0.45 µm porosity, for filtering sample and standard solutions before injection.
Reagents and Standards
-
This compound: Reference standard of known purity.
-
Acetonitrile (MeCN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Methanol: HPLC grade (for cleaning and storage).
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm[2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. For example, to prepare 1 L of mobile phase, mix 400 mL of acetonitrile with 600 mL of water and add 1 mL of phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1]
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a working standard solution (e.g., 25 µg/mL) multiple times. The system suitability parameters should meet the acceptance criteria outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Data Presentation
The quantitative data for method validation, based on typical performance for similar compounds, are summarized in the following table.[2]
| Validation Parameter | Typical Performance |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% |
| Limit of Detection (LOD) | Dependent on the instrument, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on the instrument, typically in the ng/mL range. |
Mandatory Visualization
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of o-Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). o-Vanillin and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Accurate and robust analytical methods are crucial for their identification, quantification, and characterization in various matrices, which is essential for research, quality control, and drug development.
Introduction
o-Vanillin, a structural isomer of the widely used flavoring agent vanillin, serves as a versatile precursor for the synthesis of a wide range of derivatives, including ethers, esters, and Schiff bases. These modifications can enhance its biological efficacy and pharmacokinetic properties. GC-MS is a powerful technique for the analysis of these compounds due to its high resolution, sensitivity, and ability to provide structural information. However, the presence of a polar hydroxyl group in many o-vanillin derivatives necessitates a derivatization step to improve their volatility and thermal stability for optimal GC-MS analysis.
This guide outlines a comprehensive workflow for the GC-MS analysis of o-vanillin derivatives, covering sample preparation, derivatization, GC-MS instrumentation, and data analysis.
Experimental Protocols
Sample Preparation and Derivatization
Due to the polar nature of the hydroxyl group in o-vanillin and many of its derivatives, direct GC-MS analysis can result in poor peak shape and thermal degradation. Silylation is a common and effective derivatization technique to address this issue by replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
Materials:
-
o-Vanillin derivative standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply (for solvent evaporation, if needed)
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the o-vanillin derivative standard or the dried sample extract into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture will deactivate the silylating reagent.
-
Dissolution: Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Mixing and Incubation: Tightly cap the vial and vortex thoroughly for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. If the concentration is too high, the sample can be diluted with a suitable solvent like hexane.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized o-vanillin derivatives. These parameters may require optimization based on the specific instrument, column, and the nature of the derivatives being analyzed.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: Increase to 280°C at 10°C/min
-
Final hold: Hold at 280°C for 5 minutes
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Scan Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and identification of unknown derivatives. Selected Ion Monitoring (SIM) for quantitative analysis of target derivatives to enhance sensitivity and selectivity.
Data Presentation
Quantitative data for the analysis of o-vanillin derivatives should be carefully validated. The following table provides representative performance data for the analysis of a closely related compound, vanillin, which can serve as a benchmark for method development for o-vanillin derivatives.[1]
| Parameter | Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 20 µg/kg |
| Limit of Quantification (LOQ) | 50 µg/kg |
| Recovery | 89% - 101% |
| Intra-day Precision (%RSD) | < 7.5% |
| Inter-day Precision (%RSD) | < 7.5% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of o-vanillin derivatives.
Caption: Experimental workflow for GC-MS analysis of o-vanillin derivatives.
Signaling Pathway Inhibition by o-Vanillin
o-Vanillin has been shown to inhibit Toll-like receptor 2 (TLR2) signaling.[2][3] TLRs are a class of proteins that play a key role in the innate immune system. The diagram below illustrates the simplified TLR2 signaling pathway and the point of inhibition by o-vanillin.
References
- 1. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils | MDPI [mdpi.com]
- 2. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Hydroxy-2-methoxybenzaldehyde and Its Isomers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of bioactive molecules. Their inherent reactivity, arising from the aldehyde functionality, coupled with the electronic and steric influences of various ring substituents, allows for the construction of diverse molecular scaffolds. Among these, 3-Hydroxy-2-methoxybenzaldehyde and its isomers, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), are of particular interest due to the presence of hydroxyl and methoxy groups. These functional groups provide handles for further chemical modification and can participate in crucial interactions with biological targets. This document provides detailed application notes and experimental protocols to guide researchers in utilizing these valuable building blocks for drug discovery. While direct applications of this compound are noted, the extensive research on its isomers provides a broader context for its potential in generating novel therapeutic agents.
Application Notes
This compound and its isomers have been successfully employed as starting materials for the synthesis of compounds with a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. The strategic placement of the hydroxyl and methoxy groups influences the physicochemical properties and biological activity of the resulting derivatives.
Anticancer Drug Discovery:
One of the most promising applications of this scaffold is in the development of novel anticancer agents. The planar aromatic ring can intercalate into DNA or bind to hydrophobic pockets of enzymes, while the hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in target proteins. A notable strategy involves the synthesis of Schiff bases and their metal complexes. For instance, Schiff base metal complexes derived from o-vanillin have demonstrated significant cytotoxic effects against various cancer cell lines. These complexes are thought to exert their anticancer activity through multiple mechanisms, including the induction of apoptosis and the inhibition of cell migration.
Antimicrobial Drug Discovery:
The development of new antimicrobial agents is a critical area of research. Derivatives of hydroxy methoxybenzaldehydes, particularly Schiff bases and chalcones, have shown promising activity against a range of bacterial and fungal pathogens. The imine group (-C=N-) in Schiff bases is a key pharmacophore that contributes to their antimicrobial efficacy.
Other Therapeutic Areas:
Beyond cancer and infectious diseases, these benzaldehyde derivatives have been explored for other therapeutic applications. For example, some derivatives have been investigated for their anti-inflammatory and antioxidant properties. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species, contributing to the antioxidant potential of these compounds.
Featured Application: Anticancer Activity of a Schiff Base Metal Complex Derived from o-Vanillin
This section details the synthesis and biological evaluation of a water-soluble Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde and its copper (II) and zinc (II) complexes, which have shown notable anticancer activity against the A549 human lung cancer cell line.[1]
Quantitative Data
The following table summarizes the cytotoxic activity of the synthesized ligand and its metal complexes against A549 lung cancer cells, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Cell Line | IC50 (µM) |
| Ligand (L) | A549 | Inactive |
| L-Cu | A549 | 12 |
| L-Zn | A549 | 80 |
| L-Ni | A549 | Inactive |
| Table 1: Cytotoxicity of the Schiff base ligand and its metal complexes against A549 lung cancer cells.[1] |
The data clearly indicates that the copper (II) complex (L-Cu) is the most potent of the series, with an IC50 value of 12 µM.[1] The zinc (II) complex (L-Zn) also shows activity, albeit at a higher concentration.[1] The uncomplexed ligand and the nickel (II) complex were found to be inactive.[1] This highlights the crucial role of the metal ion in the observed cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the Schiff base and its metal complexes, as well as the protocol for the cell viability assay used to determine the IC50 values.
Synthesis of the Schiff Base Ligand (L)
The Schiff base ligand was synthesized via a condensation reaction between 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-3-methoxybenzaldehyde.[1]
Materials:
-
4-amino-3-hydroxynaphthalene-1-sulfonic acid
-
2-hydroxy-3-methoxybenzaldehyde
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve equimolar amounts of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-3-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Synthesis of the Metal Complexes (L-Cu, L-Zn)
The metal complexes were prepared by reacting the Schiff base ligand with the corresponding metal (II) acetate salt.[1]
Materials:
-
Schiff base ligand (L)
-
Copper (II) acetate monohydrate (for L-Cu) or Zinc (II) acetate dihydrate (for L-Zn)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the Schiff base ligand in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal acetate salt (e.g., copper (II) acetate monohydrate for L-Cu) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is 2:1.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated metal complex is collected by filtration, washed with cold ethanol, and dried.
Cell Viability (MTT) Assay
The cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Materials:
-
A549 human lung cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Synthesized compounds (Ligand, L-Cu, L-Zn, L-Ni) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentrations should range from 0.1 to 100 µM.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 24 hours.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Logical Workflow for Drug Discovery from this compound Derivatives
A generalized workflow for drug discovery starting from this compound.
Experimental Workflow for Synthesis and Evaluation of Schiff Base Metal Complexes
The experimental workflow for synthesizing and evaluating the anticancer activity of Schiff base metal complexes.
Putative Signaling Pathway for Apoptosis Induction by Bioactive Compounds
A simplified, putative signaling pathway for apoptosis induced by bioactive compounds.
Conclusion
This compound and its isomers are valuable and versatile starting materials in drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make them attractive scaffolds for the development of novel therapeutic agents. The provided application notes and detailed protocols for the synthesis and evaluation of anticancer agents derived from a closely related isomer serve as a practical guide for researchers in the field. The significant cytotoxicity of the copper (II) Schiff base complex underscores the potential of this chemical class. Further exploration of derivatives of this compound itself is warranted and may lead to the discovery of new and effective drug candidates for a variety of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of o-Vanillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of o-vanillin.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of o-vanillin?
A1: The side products in o-vanillin synthesis are highly dependent on the chosen synthetic route. The two most common methods, the Reimer-Tiemann reaction and the synthesis from guaiacol, have distinct side product profiles.
-
Reimer-Tiemann Reaction of Guaiacol: This reaction involves the ortho-formylation of guaiacol using chloroform in a basic solution.[1] The primary isomer formed is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). However, the reaction can also yield the isomeric p-vanillin (4-hydroxy-3-methoxybenzaldehyde). Other significant byproducts include unreacted guaiacol and tar-like resinous materials due to the harsh reaction conditions.[2][3]
-
Synthesis from Guaiacol and Glyoxylic Acid: This is a widely used industrial method.[4] Guaiacol is first condensed with glyoxylic acid, followed by oxidation and decarboxylation to yield vanillin.[4] While this method primarily produces p-vanillin, o-vanillin is a significant byproduct.[5] Other impurities can include unreacted guaiacol, vanillyl alcohol (formed by reduction of the aldehyde), and vanillic acid (formed by oxidation of the aldehyde).[6] Acetovanillone can also be a byproduct, particularly in syntheses involving lignin-derived starting materials.[4]
Q2: My final product is a mixture of o-vanillin and p-vanillin. How can I separate them?
A2: Separating o-vanillin from its isomer, p-vanillin, can be achieved through several methods, primarily leveraging their differences in physical properties.
-
Fractional Crystallization: This is a common and effective technique. The choice of solvent is critical. A mixture of methanol and water (e.g., 50:50) can be effective.[7] The crude mixture is dissolved in a minimal amount of the hot solvent, and as the solution cools, the less soluble isomer will crystallize first. Multiple recrystallization steps may be necessary to achieve high purity. Water and cyclohexane have also been reported as suitable recrystallization solvents for vanillin isomers.
-
Column Chromatography: This is a highly effective method for separating isomers. A typical stationary phase is silica gel. The mobile phase (eluent) is a mixture of non-polar and polar solvents. A common eluent system is a mixture of diethyl ether and petroleum ether.[8] The separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure o-vanillin.
-
Azeotropic Distillation: For large-scale separations, azeotropic distillation with an agent like dibenzyl ether can be employed to separate vanillin from other organic chemicals with close boiling points, such as p-hydroxybenzaldehyde.
Q3: How can I remove unreacted guaiacol from my o-vanillin product?
A3: Unreacted guaiacol can be removed by washing the crude product with a basic solution. Guaiacol, being phenolic, will react with a base like sodium hydroxide to form a water-soluble salt (sodium guaiacolate), which can then be separated in an aqueous layer.[6] The o-vanillin, being less acidic, will remain in the organic phase. Subsequent washing with water and recrystallization will further purify the o-vanillin.
Q4: I have an acidic impurity in my product, likely vanillic acid. What is the best way to remove it?
A4: Vanillic acid, an oxidation byproduct, can be effectively removed by washing the crude product with a sodium bicarbonate or sodium bisulfite solution. Vanillic acid will react with the weak base to form a water-soluble salt, which is extracted into the aqueous phase, leaving the o-vanillin in the organic layer.
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of o-Vanillin | Incomplete reaction during synthesis. | Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. Monitor reaction progress using TLC or HPLC. |
| Formation of significant amounts of side products. | Adjust reaction conditions to favor the formation of the ortho isomer. For the Reimer-Tiemann reaction, this can be influenced by the choice of base and solvent.[1][9] | |
| Loss of product during work-up and purification. | Handle the product carefully during extraction and filtration steps. Ensure the pH is appropriately adjusted during extractions to minimize product loss to the aqueous phase. | |
| Product is an Oily or Tarry Substance | Presence of significant resinous byproducts, common in the Reimer-Tiemann reaction.[2] | Purify the crude product using column chromatography on silica gel to separate the desired product from the tar. |
| "Oiling out" during recrystallization. | This occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is cooled too rapidly. Use a lower-boiling point solvent or a mixed solvent system. Ensure slow cooling to promote crystal formation.[10] | |
| Broad Melting Point Range of the Final Product | The product is impure and contains a mixture of isomers or other side products. | Perform further purification steps. Recrystallize the product from a suitable solvent system until a sharp melting point is achieved. If recrystallization is ineffective, consider column chromatography. |
| Unexpected Peaks in NMR or HPLC Analysis | Contamination with starting materials, isomers, or other side products. | Identify the impurities based on their characteristic spectral data. Use the appropriate purification technique as outlined in the FAQs (e.g., basic wash for guaiacol, bicarbonate wash for vanillic acid, recrystallization or chromatography for isomers). |
Experimental Protocols
Protocol 1: Purification of o-Vanillin by Recrystallization
This protocol describes the general procedure for purifying crude o-vanillin containing isomeric impurities.
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethanol and water is often effective.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude o-vanillin in a minimum amount of the hot solvent with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
Protocol 2: Purification of o-Vanillin by Column Chromatography
This protocol is suitable for separating o-vanillin from isomers and other closely related impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of diethyl ether and petroleum ether).[8]
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude o-vanillin in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure o-vanillin (as determined by TLC) and evaporate the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Purity of Vanillin After Different Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Reference |
| Recrystallization (Water) | Not specified | >99% (based on melting point) | ~77% | [12] |
| Column Chromatography | Not specified | High (qualitative) | ~74% | [8] |
| Supercritical Fluid Chromatography (SFC) | 36% | ~100% | >90% |
Visualizations
Troubleshooting Workflow for o-Vanillin Purification
References
- 1. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Vanillin synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US3049566A - Vanillin purification - Google Patents [patents.google.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Vanillin Recrystallization - 1131 Words | Cram [cram.com]
Troubleshooting low yield in the formylation of 2-methoxyphenol
Welcome to the technical support center for the formylation of 2-methoxyphenol (guaiacol). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to improve yields of the desired aldehyde products, primarily vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers.
Troubleshooting Guides
This section addresses specific problems that may arise during the formylation of 2-methoxyphenol, providing potential causes and solutions in a question-and-answer format.
Low Overall Yield
Q: My formylation reaction is resulting in a low overall yield of the desired aldehyde. What are the common causes and how can I improve it?
A: Low yields in the formylation of 2-methoxyphenol can stem from several factors depending on the chosen method. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal for the specific formylation method being used. For instance, the Duff reaction typically requires heating to proceed effectively.[1]
-
-
Suboptimal Reagents: The quality and stoichiometry of reagents are critical.
-
Poor Mass Transfer (for biphasic reactions): In reactions like the Reimer-Tiemann, which are often biphasic, inefficient mixing can limit the reaction rate.[2][3]
Formation of Side Products and Isomers
Q: I am observing the formation of multiple aldehyde products and other impurities. How can I improve the selectivity of my reaction?
A: The formation of isomers (e.g., o-vanillin, iso-vanillin) and other byproducts is a common challenge.
-
Isomeric Byproducts: The Reimer-Tiemann reaction, in particular, is known for producing a mixture of ortho and para isomers.[1]
-
Polymeric Materials: Resinous byproducts can form, especially in the Reimer-Tiemann and Duff reactions, leading to difficult purification and lower yields.[1][4]
-
Solution: Careful control of reaction temperature and reagent concentration can minimize polymer formation. Lowering the temperature and using a more controlled addition of reagents can be beneficial.
-
-
Di- or Tri-formylation: Highly activated substrates can undergo multiple formylations.[1]
-
Solution: Control the stoichiometry by using a limited amount of the formylating agent.[1]
-
Purification Challenges
Q: I am having difficulty purifying the desired aldehyde from the crude reaction mixture. What are the recommended purification techniques?
A: Purification can be challenging due to the presence of isomers with similar polarities and resinous byproducts.
-
Column Chromatography: This is a common and effective method for separating isomers.[1]
-
Recrystallization: This technique can be used to purify the product if a suitable solvent system is found.
-
Protocol: Crude vanillin can be purified by dissolving it in a solvent mixture of methanol and water, followed by cooling to induce crystallization.[5]
-
-
Extraction with Sodium Bisulfite: Aldehydes can be selectively extracted from the organic phase into an aqueous solution by forming a water-soluble bisulfite adduct.[6]
-
Protocol: The crude product is dissolved in a water-immiscible organic solvent and extracted with an aqueous sodium bisulfite solution. The aqueous layer is then separated, and the aldehyde is regenerated by acidification.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method generally gives the highest yield for 2-methoxyphenol?
A1: The choice of method depends on the desired isomer and available resources. The Magnesium Chloride Mediated ortho-Formylation (Casnati-Skattebøl Reaction) is often reported to be a high-yield and highly regioselective method for the ortho-formylation of phenols.[3] However, for the synthesis of vanillin (para-formylation), other methods like a modified Duff or Vilsmeier-Haack reaction might be optimized for better yields.
Q2: What are the most common impurities in the synthesis of vanillin from 2-methoxyphenol?
A2: Common impurities include isomeric byproducts such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and iso-vanillin (3-hydroxy-4-methoxybenzaldehyde), unreacted 2-methoxyphenol, and polymeric resins.[1] Oxidation of the product to vanillic acid can also occur.
Q3: What analytical techniques are recommended for identifying and quantifying the products and impurities?
A3: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the desired product from its isomers and other byproducts.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the products and impurities.
Data Presentation
Table 1: Comparison of Common Formylation Reactions for Phenols
| Reaction | Formylating Agent | Catalyst/Conditions | Typical Yields | Selectivity | Common Issues |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH, KOH) | Low to moderate | Mixture of ortho and para isomers | Polymeric byproducts, handling of chloroform |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., acetic acid, TFA) | Generally low, but can be improved | Primarily ortho-formylation | Resin formation, requires elevated temperatures |
| Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Moderate to high | Dependent on substrate; can favor para | Requires anhydrous conditions, Vilsmeier reagent is moisture-sensitive |
Experimental Protocols
Protocol 1: Reimer-Tiemann Formylation of 2-Methoxyphenol
This protocol is adapted from general procedures for the Reimer-Tiemann reaction.[2][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methoxyphenol in ethanol.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask with stirring.
-
Heating: Heat the mixture to 60-70°C in a water bath.
-
Chloroform Addition: Slowly add chloroform dropwise from the dropping funnel over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for another 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Duff Formylation of 2-Methoxyphenol
This protocol is a general procedure for the Duff reaction.[1][8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyphenol and hexamethylenetetramine (HMTA) in a suitable acidic solvent like trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.
-
Heating: Heat the reaction mixture to between 90°C and 150°C. The optimal temperature will depend on the specific acidic medium used.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to hydrolyze the intermediate imine.
-
Work-up: Heat the mixture for a short period to ensure complete hydrolysis.
-
Isolation: Cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Vilsmeier-Haack Formylation of 2-Methoxyphenol
This protocol is based on the general Vilsmeier-Haack reaction mechanism.[9][10][11]
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring under an inert atmosphere.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxyphenol in DMF or another suitable solvent.
-
Reaction: Allow the reaction to stir at room temperature or heat gently (e.g., to 40-60°C) for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Pour the reaction mixture onto crushed ice and an aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the iminium salt intermediate and neutralize the acid.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in formylation reactions.
Caption: Simplified mechanism of the Reimer-Tiemann formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3049566A - Vanillin purification - Google Patents [patents.google.com]
- 6. US2506540A - Vanillin purification by distillation - Google Patents [patents.google.com]
- 7. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of o-Vanillin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of o-vanillin.
Troubleshooting Guide
This guide addresses common problems encountered during o-vanillin synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in o-Vanillin Synthesis via Reimer-Tiemann Reaction
Question: My Reimer-Tiemann reaction for the ortho-formylation of guaiacol to produce o-vanillin is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: The Reimer-Tiemann reaction is known for being sensitive to reaction conditions, and low yields are a frequent issue.[1] Common causes and troubleshooting steps include:
-
Poor Mass Transfer: The reaction is often biphasic (aqueous hydroxide and an organic phase with chloroform), which can limit reactant contact.[1]
-
Solution: Employ vigorous mechanical stirring to create an emulsion and maximize the interfacial area. Using a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of hydroxide ions into the organic phase, improving the reaction rate.[1]
-
-
Suboptimal Temperature Control: The reaction requires initial heating but can become highly exothermic, leading to side product formation.[1]
-
Solution: Begin by heating the mixture to 60-70°C to initiate the reaction. Once started, maintain a gentle reflux by controlling the rate of chloroform addition and using external cooling if necessary.[1]
-
-
Incorrect Base Concentration: The concentration of the base is critical for the deprotonation of both the phenol and chloroform to generate the reactive dichlorocarbene species.[1]
-
Solution: Ensure the use of a sufficiently concentrated strong base like sodium hydroxide or potassium hydroxide.
-
Issue 2: Formation of Undesired Isomers and Byproducts
Question: I am observing the formation of significant amounts of p-vanillin and other byproducts in my reaction mixture. How can I improve the selectivity for o-vanillin?
Answer: The formation of isomers, particularly the thermodynamically more stable p-vanillin, is a common challenge in vanillin synthesis. The choice of synthesis method and reaction conditions plays a crucial role in directing the formylation to the ortho position.
-
Reimer-Tiemann Reaction: This reaction typically favors ortho-formylation.[2] However, high temperatures can lead to the formation of the para isomer. Careful temperature control is essential.
-
Duff Reaction: The Duff reaction, using hexamethylenetetramine, is also selective for ortho-formylation of phenols.[3][4]
-
Guaiacol and Glyoxylic Acid Method: This is a major commercial route for vanillin synthesis, but it can also produce the ortho isomer as a byproduct. A method utilizing a sulfonic acid group as a temporary blocking group can be employed to direct the reaction to the ortho position.[5]
Issue 3: Incomplete Reaction or Slow Reaction Rate
Question: My reaction to synthesize o-vanillin is proceeding very slowly or appears to be incomplete. What factors could be contributing to this?
Answer: Several factors can lead to a sluggish or incomplete reaction:
-
Insufficient Mixing: In biphasic reactions like the Reimer-Tiemann, inadequate stirring can be a major issue.[1]
-
Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient activation energy.
-
Purity of Reagents: Impurities in the starting materials, such as guaiacol or chloroform, can inhibit the reaction. Ensure the use of high-purity reagents.
-
Catalyst Deactivation: In catalytic processes, the catalyst may become poisoned or deactivated over time.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing o-vanillin?
A1: The most common laboratory and industrial methods for o-vanillin synthesis include:
-
Reimer-Tiemann Reaction: This involves the ortho-formylation of guaiacol using chloroform in a basic solution.[2][6]
-
Duff Reaction: This method uses hexamethylenetetramine as the formylating agent to react with a phenol.[3][4]
-
Oxidation of Guaiacol: Guaiacol can be condensed with glyoxylic acid followed by oxidation to produce vanillin, with o-vanillin as a potential product.
-
From Eugenol: Eugenol can be isomerized to isoeugenol, which is then oxidized to vanillin.[7]
Q2: What are the main advantages and disadvantages of the Reimer-Tiemann reaction for o-vanillin synthesis?
A2:
-
Advantages: It is a well-established method that preferentially yields the ortho-isomer.[2]
-
Disadvantages: It is notorious for low yields, the use of hazardous chloroform, and the reaction can be highly exothermic and difficult to control.[1]
Q3: How can I effectively purify the synthesized o-vanillin?
A3: Purification of o-vanillin typically involves the following steps:
-
Extraction: After acidification of the reaction mixture, the product can be extracted using a suitable organic solvent like ether or ethyl acetate.[5][8]
-
Washing: The organic extract is often washed with a sodium bisulfite solution to remove any unreacted aldehydes, followed by washing with water.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane or water.
-
Chromatography: For higher purity, column chromatography can be employed.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Different o-Vanillin Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Reimer-Tiemann | Guaiacol | Chloroform, NaOH | 60-70 | 1-2 hours | Generally low (can be improved with optimization)[1] |
| Duff Reaction | Phenol | Hexamethylenetetramine, Glyceroboric acid | 150-160 | 2-3 hours | 15-20[3][10] |
| Guaiacol & Glyoxylic Acid | Guaiacol | Glyoxylic acid, NaOH, Oxidizing agent | 40-100 (condensation), 70-150 (hydrolysis) | 3-10 hours | ~23 (for ortho-vanillin)[5] |
Experimental Protocols
Protocol 1: Ortho-Formylation of Guaiacol via Reimer-Tiemann Reaction
This protocol is a representative example and may require optimization.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve guaiacol in ethanol.
-
Base Addition: While stirring vigorously, rapidly add a solution of sodium hydroxide in water.[1]
-
Reaction Initiation: Heat the mixture to 60-70°C to initiate the reaction.[1]
-
Chloroform Addition: Add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After all the chloroform has been added, continue stirring for 1-2 hours as the mixture cools to room temperature.[1]
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with dilute sulfuric acid to a pH of ~2.
-
Isolation: The product, a mixture of o-vanillin and vanillin, can be isolated by steam distillation or solvent extraction.
Protocol 2: Synthesis of o-Vanillin via Sulfonic Acid Group Protection
This method is designed to favor the formation of the ortho isomer.[5]
-
Sulfonation: React guaiacol with a sulfonating agent at 50-120°C to prepare 4-hydroxy-3-methoxybenzenesulfonic acid.
-
Condensation: Adjust the pH of the product to alkaline and add glyoxylic acid and NaOH solution dropwise. Stir and react at a constant temperature of 40-100°C for 3-10 hours.
-
Hydrolysis and Desulfonation: After cooling, add 10%-50% dilute sulfuric acid and stir under reflux at 70-150°C for 3-10 hours to remove the sulfonic acid group.
-
Oxidation: The resulting product is then oxidized.
-
Extraction: After acidification, extract the o-vanillin with a suitable solvent like ethyl acetate.
-
Purification: The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the product.
Mandatory Visualization
Caption: General experimental workflow for o-vanillin synthesis.
Caption: Troubleshooting workflow for low o-vanillin yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Storage and Handling of 3-Hydroxy-2-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 3-Hydroxy-2-methoxybenzaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color (e.g., yellowed or darkened) over time. What is the likely cause?
A1: Discoloration of this compound, a phenolic aldehyde, is a common indicator of oxidation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate oxidation reactions, leading to the formation of colored impurities. The primary degradation pathway is likely the oxidation of the aldehyde group to the corresponding carboxylic acid, 3-hydroxy-2-methoxybenzoic acid.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures, typically between 2°C and 8°C.[1][2] It should also be protected from light by using an amber or opaque container.
Q3: I do not have access to an inert gas atmosphere for storage. What are my options?
A3: While storage under an inert atmosphere is ideal, if unavailable, you should ensure the container is tightly sealed to minimize contact with air. Using a small container that is just large enough for the amount of material will reduce the headspace volume and the amount of available oxygen. Refrigeration and protection from light are still critical. For short-term storage, this may be adequate, but for long-term stability, an inert atmosphere is strongly recommended.
Q4: Can I use an antioxidant to prevent the oxidation of this compound?
A4: Yes, the use of antioxidants is a viable strategy to inhibit the oxidation of aldehydes. Common antioxidants for organic compounds include Butylated Hydroxytoluene (BHT) or hydroquinone. However, the compatibility and optimal concentration of a specific antioxidant for this compound would need to be determined empirically. It is crucial to ensure the chosen antioxidant does not interfere with downstream applications.
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6] These methods can separate the parent compound from potential degradation products, allowing for quantitative analysis of its purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Material | Oxidation due to exposure to air, light, or heat. | Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber vial at 2-8°C. |
| Decreased Purity Detected by HPLC/GC-MS | Chemical degradation, likely oxidation of the aldehyde to a carboxylic acid. | Review storage procedures to ensure they align with best practices (inert atmosphere, refrigeration, light protection). For future storage, consider adding a compatible antioxidant. |
| Inconsistent Experimental Results | Use of partially degraded starting material. | Always check the purity of this compound before use, especially if it has been stored for an extended period or if visual changes are noted. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
Objective: To provide a standardized procedure for the long-term storage of this compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of dry, inert gas (nitrogen or argon)
-
Schlenk line or glove box (optional, but recommended)
-
Refrigerator (2-8°C)
Procedure:
-
Place the required amount of this compound into a clean, dry amber glass vial.
-
If using a Schlenk line or glove box, place the uncapped vial inside and cycle the atmosphere between vacuum and the inert gas at least three times to remove all oxygen.
-
Backfill the vial with the inert gas.
-
Securely cap the vial, ensuring a tight seal.
-
If a Schlenk line or glove box is not available, gently flush the headspace of the vial with a stream of dry inert gas for 1-2 minutes before quickly and tightly sealing the cap.
-
Wrap the cap with parafilm for an extra layer of protection against air ingress.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a refrigerator set to maintain a temperature between 2°C and 8°C.
Protocol 2: Purity Assessment by HPLC
Objective: To outline a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and detecting the presence of its primary oxidation product, 3-hydroxy-2-methoxybenzoic acid.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the stored this compound sample in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Set the UV detector to a wavelength where both the aldehyde and the potential carboxylic acid product have significant absorbance (this may require a preliminary UV scan).
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation: Identify the peak corresponding to this compound based on the retention time of the standard. Any additional peaks may represent impurities or degradation products. The purity of the sample can be calculated by comparing the peak area of the analyte to the total area of all peaks. The concentration can be determined from the calibration curve.
Visualizations
Caption: Workflow for the proper storage and purity verification of this compound.
Caption: The primary oxidative degradation pathway of this compound.
References
- 1. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 2. This compound | 66495-88-3 [chemicalbook.com]
- 3. This compound | C8H8O3 | CID 11804953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude o-Vanillin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude o-vanillin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude o-vanillin?
A1: Crude o-vanillin can contain several impurities depending on the synthetic route. Common impurities include isomers like vanillin and isovanillin, unreacted starting materials such as guaiacol, and side-products from the synthesis, such as p-hydroxybenzaldehyde and acetovanillone.[1][2]
Q2: What is the expected melting point of pure o-vanillin?
A2: Pure o-vanillin has a melting point of approximately 44.5°C.[3] A broad or depressed melting point is indicative of impurities.
Q3: What are the most effective methods for purifying crude o-vanillin?
A3: The most common and effective methods for purifying crude o-vanillin are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q4: How should I store purified o-vanillin?
A4: O-vanillin should be stored in a cool, dry, and dark place. It can be sensitive to light and moisture, and may slowly oxidize when exposed to moist air.[4]
Q5: My purified o-vanillin is slightly yellow. Is it pure?
A5: While pure o-vanillin is typically a white to slightly yellow crystalline solid, a distinct yellow color may indicate the presence of impurities.[4] Purity should be confirmed by melting point analysis and chromatographic techniques like TLC or HPLC.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of o-vanillin (44.5°C). The solution was cooled too rapidly. | Use a lower-boiling point solvent or a mixed solvent system. Ensure the solution cools slowly to allow for proper crystal lattice formation.[5][6] |
| No Crystals Form | The solution is not sufficiently saturated. The solution is supersaturated without nucleation sites. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure o-vanillin.[5] |
| Low Recovery | Too much solvent was used. Premature crystallization occurred during hot filtration. The crystals are too soluble in the washing solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Colored Impurities in Crystals | The colored impurities have similar solubility to o-vanillin in the chosen solvent. The crystals adsorbed the impurities on their surface. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure a slow crystallization rate to minimize impurity inclusion. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The solvent system (mobile phase) is not optimal. The column was packed improperly. The column was overloaded with the sample. | Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. Ensure the silica gel is packed uniformly without air bubbles. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.[7] |
| Cracked or Channeled Column | The silica gel bed ran dry. The column was packed unevenly. | Always keep the solvent level above the top of the silica gel. Pack the column carefully as a slurry to ensure it is homogenous.[7] |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the o-vanillin. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization of o-Vanillin
This protocol outlines the general procedure for purifying o-vanillin by recrystallization.
-
Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve o-vanillin well at high temperatures but poorly at low temperatures. A common system is a mixture of methanol and water.[1]
-
Dissolution: Place the crude o-vanillin in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value.
Protocol 2: Purification of o-Vanillin by Column Chromatography
This protocol describes the purification of o-vanillin using silica gel column chromatography.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give the o-vanillin an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is just above the silica surface. Do not let the column run dry.[7]
-
Sample Loading: Dissolve the crude o-vanillin in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure o-vanillin and remove the solvent using a rotary evaporator.
-
Purity Assessment: Assess the purity of the final product by melting point determination and TLC.
Data Presentation
Table 1: Physical Properties of o-Vanillin
| Property | Value | Reference(s) |
| CAS Number | 148-53-8 | [3] |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 44.5 °C | [3] |
| Boiling Point | 265-266 °C | [3] |
| Appearance | White to slightly yellow crystalline solid | [4] |
Visualizations
Caption: Workflow for the purification of crude o-vanillin by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Caption: Workflow for purifying crude o-vanillin via column chromatography.
References
- 1. US3049566A - Vanillin purification - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-methoxybenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Hydroxy-2-methoxybenzaldehyde (also known as 3-methoxysalicylaldehyde or an ortho-vanillin isomer) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common approaches involve the ortho-formylation of guaiacol (2-methoxyphenol). Key methods include the Reimer-Tiemann reaction, which uses chloroform and a strong base, and the Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium.[1][2] Another potential route is the selective demethylation of 2,3-dimethoxybenzaldehyde.
Q2: Why are the yields often low in the synthesis of this compound derivatives?
A2: Low yields are a frequent issue, particularly with the Reimer-Tiemann reaction, which is known for generating significant amounts of tarry residues and polymeric byproducts.[3] The Duff reaction is also described as generally inefficient.[2] Several factors contribute to low yields, including suboptimal reaction conditions, side reactions, and difficulties in product isolation and purification.
Q3: What are the typical byproducts I should expect?
A3: Byproduct formation is a major pitfall. In the formylation of guaiacol, you can expect isomeric products, primarily the para-formylated derivative (vanillin, 4-hydroxy-3-methoxybenzaldehyde). Other potential byproducts include unreacted starting materials, poly-formylated products, and products from side reactions of the methoxy and hydroxyl groups.[4] A study on a similar synthesis identified guaiacol, ortho-vanillin, 5-methyl-vanillin, and 5-formyl-vanillin as byproducts.[4]
Q4: How can I improve the regioselectivity of the formylation to favor the desired ortho product?
A4: Achieving high ortho-selectivity is challenging. In the Reimer-Tiemann reaction, the choice of solvent and the counter-ion of the base can influence the ortho/para ratio. The interaction between the phenoxide and the dichlorocarbene intermediate favors ortho-formylation.[1][3] For the Duff reaction, formylation typically occurs preferentially at the ortho position to a strong electron-donating group like a hydroxyl group.[2] Protecting group strategies can also be employed to block other reactive sites before formylation.
Q5: What are the best methods for purifying the final product?
A5: Purification is often challenging due to the presence of isomeric byproducts with similar physical properties. Column chromatography is a common and effective method for separating this compound from its isomers and other impurities. Recrystallization can also be used if a suitable solvent system is found. Steam distillation is another technique that can be effective for separating volatile aldehydes.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | For the Reimer-Tiemann reaction, ensure the initial temperature is sufficient to initiate the reaction (typically 60-70°C), but be prepared for a potentially exothermic reaction.[1] For the Duff reaction, temperatures are generally higher (around 150-160°C).[5] |
| Incorrect Stoichiometry | Carefully measure and control the molar ratios of your reactants. An excess of the formylating agent may lead to poly-formylation or other side reactions. |
| Inefficient Mixing | In biphasic reactions like the Reimer-Tiemann, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.[1] |
| Degraded Reagents | Use fresh chloroform (stabilized with ethanol is acceptable for Reimer-Tiemann) and ensure your base is not old or contaminated. For the Duff reaction, use high-quality hexamethylenetetramine. |
| Premature Quenching | Ensure the reaction has gone to completion before workup. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Problem 2: High Proportion of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Products | Optimize reaction conditions to favor ortho-substitution. In some cases, separation of isomers may be unavoidable. Consider a synthetic route that offers better regioselectivity, such as one involving an ortho-directing protecting group. |
| Polymeric/Tarry Residue Formation | This is common in the Reimer-Tiemann reaction. Avoid excessively high temperatures and consider using a phase-transfer catalyst to improve efficiency at lower temperatures.[1] |
| Unreacted Starting Material | Increase reaction time or temperature moderately. Ensure efficient mixing. Confirm the activity of your reagents. |
| Oxidation of the Aldehyde | Workup and purification should be performed without unnecessary delay. Store the purified product under an inert atmosphere to prevent oxidation to the corresponding carboxylic acid. |
Data Presentation
Common Byproducts in Guaiacol-based Vanillin Synthesis
The following table summarizes the byproducts identified in the synthesis of vanillin using the guaiacol glyoxylic acid method, which is analogous to the synthesis of this compound from guaiacol. The acceptable concentration ranges where these byproducts did not negatively impact the aroma quality of vanillin are also provided.[4]
| Byproduct | Typical Concentration Range (mg/kg) | Aroma Profile |
| Guaiacol | < 50 | Smoke |
| ortho-Vanillin | < 10 | Almond |
| 5-Methyl-vanillin | < 400 | Aldehyde |
| 5-Formyl-vanillin | < 1000 | Green |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reimer-Tiemann Reaction (Adapted from similar procedures)
Materials:
-
Guaiacol (2-methoxyphenol)
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide in water to create a concentrated solution (e.g., 50% w/v).
-
Add guaiacol to the flask and stir to form the sodium salt.
-
Add ethanol as a co-solvent to aid solubility.
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so maintain a gentle reflux by controlling the addition rate.[1]
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid until the solution is acidic (test with pH paper).
-
Perform steam distillation to separate the volatile aldehydes from the non-volatile tars.
-
Extract the distillate with diethyl ether.
-
Wash the combined ether extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
Protocol 2: Synthesis of this compound via Duff Reaction (Adapted from similar procedures)
Materials:
-
Guaiacol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (dilute)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix guaiacol, HMTA, glycerol, and boric acid.
-
Heat the mixture to 150-160°C for 2-3 hours with stirring.[5]
-
Cool the reaction mixture and then hydrolyze the intermediate by adding dilute sulfuric acid and heating for a short period.
-
Perform steam distillation on the acidified mixture to isolate the product.[5]
-
Extract the distillate with diethyl ether.
-
Wash the combined ether extracts with water and then brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Further purify the product by column chromatography as described in Protocol 1.
Visualizations
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
How to increase the regioselectivity of the Reimer-Tiemann reaction for o-vanillin
Technical Support Center: O-Vanillin Synthesis via Reimer-Tiemann Reaction
Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, chemists, and professionals in drug development to troubleshoot and optimize the synthesis of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) from guaiacol, focusing on maximizing regioselectivity for the ortho-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the Reimer-Tiemann reaction and why is regioselectivity an issue for o-vanillin synthesis?
The Reimer-Tiemann reaction is a method for the ortho-formylation of phenols, converting them into ortho-hydroxybenzaldehydes.[1][2] The reaction typically uses chloroform (CHCl₃) and a strong base to generate a dichlorocarbene (:CCl₂) intermediate in situ.[2][3] This electrophilic carbene then attacks the electron-rich phenoxide ring. When starting with guaiacol, the formyl group (-CHO) can be introduced at two positions: ortho to the hydroxyl group (to form o-vanillin) or para (to form p-vanillin, an isomer of vanillin). While the reaction generally favors the ortho product, achieving high regioselectivity can be challenging, often resulting in a mixture of isomers that requires difficult separation.[4][5][6]
Q2: What is the underlying mechanism that directs ortho-selectivity?
Ortho-selectivity is primarily attributed to an electrostatic interaction or coordination between the phenoxide ion, the cation from the base (e.g., K⁺ from KOH), and the incoming dichlorocarbene.[4][5] The cation is thought to form a chelate-like complex with the oxygen of the phenoxide and the methoxy group of guaiacol, which sterically and electronically directs the electrophilic attack of the dichlorocarbene to the adjacent ortho position.[5] This interaction stabilizes the transition state leading to the ortho product over the para product.
Q3: Can phase-transfer catalysts (PTCs) improve the reaction?
Yes, phase-transfer catalysts can be highly effective. The Reimer-Tiemann reaction is often carried out in a biphasic system (aqueous base and organic chloroform), as the reagents have poor mutual solubility.[1][2] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion (or phenoxide) into the organic phase where the dichlorocarbene is generated and reacts.[7] This enhances the reaction rate and can also influence regioselectivity by altering the nature of the ion pairing and interactions at the interface.
Troubleshooting Guide: Low Ortho-Selectivity
This guide addresses the common problem of obtaining a low ratio of the desired o-vanillin to the p-vanillin isomer.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low o-vanillin : p-vanillin ratio | 1. Use of Sodium Hydroxide (NaOH): The smaller Na⁺ ion is less effective at forming the chelate complex that directs ortho-substitution compared to the larger K⁺ ion.[5] | Switch to Potassium Hydroxide (KOH): Use KOH as the base. The larger potassium ion is known to enhance ortho-selectivity. |
| 2. High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically stable para-isomer, reducing ortho-selectivity. | Lower the Reaction Temperature: Maintain the reaction temperature between 60-70°C. Once initiated, the reaction can be exothermic, so careful monitoring and cooling may be necessary.[2] | |
| 3. Inefficient Mixing / Phase Interaction: In a biphasic system, poor interaction between the aqueous and organic layers leads to a slow reaction and potentially altered selectivity. | Improve Agitation or Use a PTC: Ensure vigorous and constant stirring. Alternatively, introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve interfacial reactions.[7] | |
| Low Overall Yield | 1. Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of guaiacol, chloroform, and base can lead to incomplete reaction or side product formation. | Optimize Molar Ratios: A common starting point is a molar ratio of Guaiacol:CHCl₃:KOH of approximately 1:1.5:4. Titrate to find the optimal ratio for your specific setup. |
| 2. Thermal Runaway: The reaction can be highly exothermic, and an uncontrolled temperature increase can lead to decomposition of reactants and products.[2] | Control the Rate of Addition: Add the chloroform dropwise to the heated solution of guaiacol and base to maintain a steady, controllable reflux.[6] |
Troubleshooting Logic Diagram
This diagram illustrates a decision-making process for addressing poor regioselectivity.
Caption: Troubleshooting flowchart for low ortho-selectivity.
Optimized Experimental Protocol
This protocol is designed to maximize the ortho-selectivity in the formylation of guaiacol.
Materials:
-
Guaiacol
-
Potassium Hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl Ether
-
Sodium Bisulfite
-
Anhydrous Sodium Sulfate
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Stirrer (magnetic or mechanical)
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
Procedure:
-
Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 12.4 g (0.1 mol) of guaiacol in 50 mL of 95% ethanol.
-
Addition of Base: While stirring, add a solution of 28 g (0.5 mol) of potassium hydroxide in 50 mL of water.
-
Heating: Heat the resulting solution to 65-70°C using a water bath.
-
Addition of Chloroform: Add 18 g (0.15 mol) of chloroform dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating. This step typically takes about 1 hour.
-
Reaction Completion: After the chloroform addition is complete, continue stirring the mixture at 70°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up (Chloroform Removal): Cool the flask and arrange for simple distillation to remove the excess chloroform.
-
Acidification: Transfer the remaining reaction mixture to a beaker and cool it in an ice bath. Carefully acidify the mixture to a pH of ~5-6 by slowly adding concentrated hydrochloric acid.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the ether extracts. To remove unreacted aldehydes, wash the solution with saturated sodium bisulfite. Then, wash with brine, and finally dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product, which will be a mixture of o-vanillin and p-vanillin, but highly enriched in the ortho-isomer. Further purification can be achieved by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Optimized workflow for o-vanillin synthesis.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. grokipedia.com [grokipedia.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 7. jetir.org [jetir.org]
Minimizing byproduct formation in the Duff reaction for o-vanillin synthesis
Welcome to the technical support center for the synthesis of o-vanillin from guaiacol using the Duff reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance to minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts of the Duff reaction with guaiacol?
The primary product of the Duff reaction with guaiacol is the desired ortho-vanillin (o-vanillin). However, several byproducts can also be formed, which can complicate purification and reduce the overall yield. The main byproducts include:
-
para-Vanillin (p-vanillin): The isomeric product where the formyl group is added to the para position relative to the hydroxyl group.
-
Polymeric Materials: Complex, high-molecular-weight resins formed from the self-condensation of guaiacol or its reaction intermediates under the acidic and thermal conditions of the reaction.
-
Unreacted Guaiacol: Incomplete conversion can lead to the presence of the starting material in the final product mixture.
Q2: Why is my yield of o-vanillin consistently low?
Low yields are a common challenge in the Duff reaction.[1] Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of acid catalyst significantly impact the reaction efficiency.
-
Inappropriate Stoichiometry: The molar ratio of guaiacol to hexamethylenetetramine (HMTA) is crucial. An excess of HMTA can sometimes lead to increased polymer formation.
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the active formylating agent and reduce the yield.
-
Byproduct Formation: The formation of p-vanillin and polymeric materials directly consumes the starting material and the desired product, leading to lower isolated yields.
Q3: How can I increase the selectivity for o-vanillin over p-vanillin?
The Duff reaction inherently favors ortho formylation of phenols.[2] This selectivity is attributed to the formation of a chelated intermediate involving the phenolic hydroxyl group. However, to maximize this selectivity:
-
Control the Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable ortho isomer.
-
Choice of Acid: The use of glyceroboric acid has been traditionally employed to enhance ortho selectivity. Trifluoroacetic acid (TFA) can also be used and may offer advantages in terms of reaction rate, though its effect on selectivity should be carefully evaluated.[3]
Q4: What causes the formation of dark, tarry polymeric byproducts, and how can I prevent them?
Polymeric byproduct formation is a significant issue in the Duff reaction, particularly with electron-rich phenols like guaiacol.[2] These polymers are often difficult to characterize and remove.
-
Causes: High reaction temperatures, prolonged reaction times, and high concentrations of reactants can promote polymerization. The acidic environment can also contribute to the degradation of the starting material and product, leading to resinous materials.
-
Prevention:
-
Temperature Control: Maintain the reaction temperature within the optimal range, avoiding excessive heat.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and quench it once the formation of the desired product has maximized.
-
Stoichiometry: Use the minimum effective amount of hexamethylenetetramine.
-
Solvent: Using a high-boiling, inert solvent can help to maintain a consistent temperature and may reduce charring.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of o-vanillin via the Duff reaction.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low to no conversion of guaiacol | 1. Inactive hexamethylenetetramine (HMTA).2. Insufficiently acidic conditions.3. Reaction temperature is too low.4. Presence of excess water. | 1. Use fresh, dry HMTA.2. Ensure the acid catalyst (e.g., glyceroboric acid, TFA) is of good quality and used in the correct amount.3. Gradually increase the reaction temperature, monitoring for product formation.4. Use anhydrous solvents and reagents. |
| High proportion of p-vanillin | 1. High reaction temperature favoring the formation of the para isomer.2. Steric hindrance at the ortho positions (less of a concern with guaiacol). | 1. Lower the reaction temperature. The optimal temperature may need to be determined empirically for your specific setup.2. While less common for guaiacol, ensure no bulky protecting groups are present if derivatives are used. |
| Excessive formation of polymeric/tarry material | 1. Reaction temperature is too high.2. Prolonged reaction time.3. High concentration of reactants. | 1. Carefully control the reaction temperature using an oil bath or heating mantle with a temperature controller.2. Monitor the reaction by TLC and stop the reaction when the desired product is maximized.3. Consider diluting the reaction mixture with a suitable high-boiling solvent. |
| Difficulty in isolating/purifying o-vanillin | 1. Presence of closely related isomers (p-vanillin).2. Contamination with polymeric byproducts. | 1. Utilize chromatographic techniques such as column chromatography or HPLC for separation. Specific methods for separating o-vanillin and p-vanillin have been developed.[4][5][6][7]2. Perform a preliminary purification step, such as solvent extraction or precipitation, to remove the bulk of the polymeric material before final purification. |
Quantitative Data Summary
The following table summarizes typical yield data for the Duff reaction under different conditions. Please note that these are literature values and actual yields may vary depending on the specific experimental setup.
| Starting Material | Formylating Agent | Acid/Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Phenol | Hexamethylenetetramine | Glyceroboric acid | 150-160 | o-Hydroxybenzaldehyde | 15-20 | [3] |
| Phenol | Hexamethylenetetramine | Trifluoroacetic acid | Reflux | Aromatic aldehydes | Generally good | [3] |
| Pyrogallol-1,3-dimethyl ether | Hexamethylenetetramine | Glyceroboric acid | 150-160 | Syringaldehyde | ~20 | [8] |
Experimental Protocols
Protocol 1: Classical Duff Reaction using Glyceroboric Acid
This protocol is a general procedure adapted from the classical Duff reaction conditions.
Materials:
-
Guaiacol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (concentrated)
-
Chloroform (or other suitable extraction solvent)
-
Sodium bisulfite
-
Sodium carbonate
Procedure:
-
Preparation of Glyceroboric Acid: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser for distillation, mix glycerol and boric acid. Heat the mixture to 170°C to remove water. Cool the mixture to 150°C.
-
Reaction: To the prepared glyceroboric acid, add a pre-mixed powder of guaiacol and hexamethylenetetramine in a 1:1.1 molar ratio. The temperature will initially drop. Heat the mixture to 150-160°C and maintain this temperature for approximately 15-20 minutes.[8]
-
Hydrolysis: Cool the reaction mixture to 110°C and slowly add a dilute solution of sulfuric acid. Stir the mixture for about 1 hour.
-
Work-up: Cool the mixture to room temperature. The boric acid will precipitate and can be removed by filtration.
-
Extraction: Extract the filtrate with chloroform or another suitable organic solvent.
-
Purification: The crude o-vanillin can be purified from the organic extract by forming a bisulfite adduct. Wash the organic layer with a saturated sodium bisulfite solution. The adduct will precipitate or remain in the aqueous phase. Separate the phases and regenerate the aldehyde from the bisulfite adduct by adding a sodium carbonate solution. The purified o-vanillin can then be extracted with an organic solvent, dried, and the solvent evaporated. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Modified Duff Reaction using Trifluoroacetic Acid (TFA)
This protocol utilizes trifluoroacetic acid, which can act as both a solvent and a catalyst.
Materials:
-
Guaiacol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Water
-
Sodium carbonate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol and hexamethylenetetramine (in a 1:1 to 1:2 molar ratio) in trifluoroacetic acid.
-
Reaction: Heat the mixture to reflux (the boiling point of TFA is ~72°C) and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral or slightly basic. Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Duff Reaction Workflow
Caption: General experimental workflow for the synthesis of o-vanillin via the Duff reaction.
Logical Relationship of Byproduct Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Vanillin from Guaiacol , Hive Methods Discourse [chemistry.mdma.ch]
- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Separation and Determination of Vanillin and O-Vanillin by CE Compared with HPLC | Scientific.Net [scientific.net]
- 6. [Simultaneous separation and determination of vanillin and o-vanillin by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Vanillin and o-Vanillin by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Laboratory Synthesis of 3-Hydroxy-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this synthesis from the laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most frequently employed laboratory synthesis is the Reimer-Tiemann reaction. This method involves the ortho-formylation of a phenol, in this case, guaiacol (2-methoxyphenol), using chloroform in a basic solution. While it is a well-established reaction, it is known for challenges such as modest yields and the formation of byproducts, which become more critical during scale-up.[1][2]
Q2: What are the main isomers and byproducts to expect in this synthesis?
A2: The primary isomeric byproduct is vanillin (4-hydroxy-3-methoxybenzaldehyde). Other potential byproducts include unreacted guaiacol and tarry polymeric materials resulting from side reactions at elevated temperatures.[1][2] The formation of these impurities is a key challenge to address during process development and scale-up.
Q3: Which analytical methods are best suited for monitoring the reaction and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for effective in-process control and final product analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound from its isomer, vanillin, and other non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components such as residual starting materials and certain byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the final product and can be used to identify and characterize isolated impurities.
Troubleshooting Guides
Low Yield and Tar Formation
Q: My scaled-up reaction is resulting in a significantly lower yield than the lab-scale synthesis, with a large amount of dark, tarry residue. What are the likely causes and how can I mitigate this?
A: This is a classic challenge when scaling up the Reimer-Tiemann reaction. The primary culprits are often related to thermal control and mixing efficiency.
-
Potential Cause 1: Poor Temperature Control. The Reimer-Tiemann reaction is exothermic.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, promoting the formation of polymeric tars.
-
Solution: Employ a reactor with efficient heat exchange capabilities, such as a jacketed reactor with a thermal control unit. Ensure the addition of reagents, particularly chloroform, is done at a controlled rate to manage the exotherm.
-
-
Potential Cause 2: Inefficient Mixing. In a biphasic reaction system like the Reimer-Tiemann, mass transfer between the aqueous and organic phases is critical.[2] Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, which can favor side reactions and polymerization.
-
Solution: Utilize a reactor with an appropriate agitation system (e.g., overhead stirrer with a properly designed impeller) to ensure thorough mixing of the phases. The stirrer speed should be optimized for the larger volume to maintain a good emulsion.
-
-
Potential Cause 3: Incorrect Stoichiometry. While seemingly straightforward, ensuring the correct molar ratios of reactants on a larger scale is crucial. Errors in weighing or charging large quantities of materials can lead to an excess of one reactant, which may result in increased byproduct formation.
-
Solution: Double-check all calculations and use calibrated weighing equipment. For liquid reagents, consider metering them in by volume with appropriate temperature corrections or using a mass flow meter for greater accuracy.
-
Poor Isomeric Selectivity
Q: I am observing a higher than expected ratio of the vanillin isomer in my scaled-up reaction. How can I improve the regioselectivity for the desired this compound?
A: Achieving high regioselectivity in the Reimer-Tiemann reaction can be challenging.
-
Potential Cause: Reaction Temperature. Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer (vanillin).
-
Solution: Maintain a consistent and controlled reaction temperature, typically in the range of 60-65°C.[2] Avoid temperature spikes by controlling the addition rate of chloroform.
-
-
Potential Cause: Cation Effect. The nature of the alkali metal cation in the base can influence the ortho/para selectivity.
-
Solution: While sodium hydroxide is commonly used, some studies on similar phenols have shown that potassium hydroxide can sometimes favor ortho-substitution. It may be worthwhile to conduct small-scale experiments to evaluate the effect of different bases on selectivity before scaling up.
-
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
This protocol is a representative procedure for the laboratory synthesis of this compound.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Chloroform
-
Sodium Hydroxide
-
Hydrochloric Acid (concentrated)
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide in deionized water.
-
Add guaiacol to the alkaline solution and stir until a homogeneous solution is formed.
-
Heat the mixture to 60-65°C in a water bath.
-
Slowly add chloroform dropwise from the dropping funnel over 1-2 hours with vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[2]
-
After the addition is complete, continue stirring the reaction mixture at 60-65°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~2.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Scaled-Up Synthesis (Illustrative)
This protocol illustrates the key changes in parameters when scaling up the synthesis.
Equipment:
-
10 L jacketed glass reactor with overhead stirring and a temperature control unit.
-
Addition funnel or pump for controlled reagent addition.
Procedure:
-
Charge the jacketed reactor with a solution of sodium hydroxide in deionized water.
-
With stirring, add guaiacol to the reactor.
-
Heat the reaction mixture to 60-65°C using the temperature control unit.
-
Meter in chloroform over 3-4 hours, carefully monitoring the internal temperature and adjusting the addition rate or cooling to maintain the set temperature.
-
After the addition is complete, maintain the reaction at 60-65°C for an additional 4-5 hours.
-
Cool the reactor contents to room temperature.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to pH ~2, monitoring for any off-gassing.
-
Transfer the mixture to a larger separatory funnel or perform a liquid-liquid extraction in the reactor if equipped to do so. Extract with a suitable solvent like methyl tert-butyl ether (MTBE), which is often preferred over diethyl ether on a larger scale due to its lower volatility and peroxide-forming tendency.
-
Wash the combined organic phases with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by large-scale column chromatography or by recrystallization from an appropriate solvent system.
Data Presentation
| Parameter | Lab-Scale (Illustrative) | Scaled-Up (Illustrative) | Rationale for Change |
| Guaiacol | 24.8 g (0.2 mol) | 2.48 kg (20 mol) | 100x scale increase |
| Sodium Hydroxide | 40.0 g (1.0 mol) | 4.0 kg (100 mol) | Maintained molar ratio |
| Chloroform | 71.6 g (0.6 mol) | 7.16 kg (60 mol) | Maintained molar ratio |
| Water (Solvent) | 400 mL | 40 L | Maintained concentration |
| Reaction Vessel | 1 L Round-bottom flask | 10 L Jacketed Reactor | Accommodate larger volume and improve heat transfer |
| Addition Time | 1-2 hours | 3-4 hours | Better control of exotherm in a larger volume |
| Reaction Time | 2-3 hours | 4-5 hours | Ensure complete reaction at a larger scale |
| Extraction Solvent | Diethyl Ether | Methyl tert-butyl ether (MTBE) | Improved safety and handling at scale |
| Typical Yield (Crude) | 30-40% | 25-35% | Yields can sometimes be lower on scale-up due to mixing and heat transfer inefficiencies |
| Purification | Column Chromatography | Recrystallization or large-scale chromatography | Recrystallization is often more economical at scale |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Hydroxy-2-methoxybenzaldehyde and Vanillin
An examination of two structurally similar phenolic aldehydes reveals a significant disparity in documented biological activities, underscoring the critical role of substituent positioning on pharmacological effects. While vanillin is a widely studied compound with a broad spectrum of biological actions, data on its isomer, 3-Hydroxy-2-methoxybenzaldehyde, is notably scarce.
This guide provides a comparative overview of the known biological properties of this compound and its well-characterized isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde). The objective is to highlight the current state of knowledge for each compound, presenting available quantitative data, experimental methodologies, and known mechanisms of action for a scientific audience. The stark contrast in available data emphasizes the nuanced structure-activity relationships among vanillin isomers.
Overview of Compounds
This compound (CAS 66495-88-3), an isomer of vanillin, is a phenolic aldehyde whose biological activities are not extensively documented in publicly available literature. It is noted primarily as a chemical intermediate, for instance, in the synthesis of analogs of antineoplaston A10, which are known for their antitumor activity.[1] However, specific studies detailing its antioxidant, anti-inflammatory, antimicrobial, or cytotoxic properties are limited.
Vanillin (4-hydroxy-3-methoxybenzaldehyde), in contrast, is the primary flavor component of vanilla and has been the subject of extensive research.[2] It is recognized for a variety of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Its safety profile is well-established, with regulatory bodies like the FDA recognizing it as safe for consumption.[2]
Comparative Analysis of Biological Activity
Due to the limited research on this compound, a direct, data-driven comparison with vanillin is challenging. The following sections summarize the well-documented biological activities of vanillin, which can serve as a benchmark for any future investigations into its isomer.
Antioxidant Activity
Vanillin has demonstrated significant antioxidant properties across multiple assay systems.[4] It exhibits potent radical scavenging activity, particularly against the ABTS radical cation, and shows strong antioxidant capacity in the oxygen radical absorbance capacity (ORAC) assay.[4] The mechanism is believed to involve self-dimerization upon reacting with radicals.[4]
Table 1: Antioxidant Activity of Vanillin
| Assay | Test System | Result | Reference |
| ABTS Radical Scavenging | Chemical Assay | Stronger activity than ascorbic acid and Trolox | [4] |
| DPPH Radical Scavenging | Chemical Assay | No significant activity | [4] |
| ORAC Assay | Chemical Assay | Much stronger activity than ascorbic acid and Trolox | [4] |
| Oxidative Hemolysis Inhibition | In vitro (erythrocytes) | Stronger activity than ascorbic acid and Trolox | [4] |
Anti-inflammatory Activity
Vanillin exerts anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6] It has been shown to decrease the levels of cytokines such as TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10.[5] A primary mechanism of action is the inhibition of the NF-κB signaling pathway.[6]
Table 2: Anti-inflammatory Effects of Vanillin
| Model | Key Findings | Reference |
| Ethanol-induced gastric ulcers in rats | Reduced levels of TNF-α, IL-6, IL-1β, IFN-γ; Increased IL-10. Downregulated NF-κB mRNA expression. | [5] |
| LPS-stimulated RAW 264.7 macrophages | Reduced production of NO, TNF-α, IL-6, IL-1β; Increased IL-10. Inhibited MAPK and NF-κB signaling. | [6] |
Antimicrobial Activity
Vanillin possesses broad-spectrum antimicrobial activity against bacteria, yeasts, and molds, although its action is generally considered bacteriostatic rather than bactericidal.[7][8] It is effective against both Gram-positive and Gram-negative bacteria.[9] The proposed mechanism involves disruption of the cell membrane, leading to the dissipation of ion gradients and inhibition of respiration.[8]
Table 3: Antimicrobial Activity of Vanillin
| Organism Type | Examples | Activity (MIC/MBC) | Reference |
| Gram-negative bacteria | E. coli, Salmonella | MIC: 1.25-2.5 mg/mL; MBC: 5-10 mg/mL | [9] |
| Gram-positive bacteria | Staphylococcus aureus | MIC: 2.5 mg/mL; MBC: 5-10 mg/mL | [9] |
| Yeasts & Molds | Spoilage microorganisms | MIC: 5.0-13.3 mM | [7] |
Cytotoxic and Anticancer Activity
Vanillin has demonstrated cytotoxic effects against various cancer cell lines, typically at high concentrations.[3] Its anticancer activity is often described as cytostatic rather than cytotoxic at lower concentrations.[3] Vanillin can induce apoptosis and cause cell cycle arrest, and it has been shown to sensitize cancer cells to conventional chemotherapy agents.[3]
Table 4: Cytotoxic Activity of Vanillin
| Cell Line | Effect | Concentration | Reference |
| Human colorectal carcinoma (HT-29) | Cytotoxic | High concentrations (mM range) | [3] |
| Human cervical carcinoma (HeLa) | Enhanced TRAIL-induced apoptosis via NF-κB inhibition | High concentrations (mM range) | [3] |
| Breast cancer (MCF-7) | Growth inhibition, apoptosis induction | Not specified | [3] |
The Importance of Isomeric Structure
The significant difference in the biological profiles of vanillin and its isomers, such as ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), highlights the critical role of the substituent positions on the benzene ring. For example, isovanillin is an inhibitor of aldehyde oxidase, whereas vanillin is a substrate for this enzyme.[4] Another isomer, 2-hydroxy-4-methoxybenzaldehyde, has been reported to have more potent antifungal activity than vanillin. This underscores that even minor structural changes can lead to profound differences in biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays in which vanillin has been extensively tested.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add various concentrations of the test compound (e.g., vanillin) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Determination of Minimum Inhibitory Concentration (MIC)
-
Culture Preparation: Prepare a standardized inoculum of the target microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial dilution of the test compound (e.g., vanillin) in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Assessment: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.
Signaling Pathways and Visualizations
Vanillin's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. This compound | 66495-88-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Welcome to FlavorDB [fsbi-db.de]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H8O3 | CID 11804953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 66495-88-3 | CAS DataBase [m.chemicalbook.com]
A Comparative Spectroscopic Investigation of 3-Hydroxy-2-methoxybenzaldehyde and Its Isomers
A detailed analysis for researchers and drug development professionals on the distinct spectroscopic characteristics of various hydroxy methoxy benzaldehyde isomers, crucial for their accurate identification and differentiation in complex chemical environments.
The structural isomers of hydroxy methoxy benzaldehyde, sharing the same molecular formula (C₈H₈O₃) and molecular weight (approximately 152.15 g/mol ), present a unique challenge in their identification due to subtle differences in the substitution patterns on the benzene ring. This guide provides a comprehensive comparative analysis of the spectroscopic signatures of 3-Hydroxy-2-methoxybenzaldehyde and its key isomers, including vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and a selection of its isomers. These distinctions are critical for unambiguous identification.
¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Aldehyde-H | Aromatic-H | Methoxy-H | Hydroxyl-H |
| This compound | ~9.8 | ~7.1-7.5 | ~3.9 | ~5.8 |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | ~9.8 | ~6.9-7.2 | ~3.9 | ~11.0 |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | ~9.8 | ~7.4, 7.0, 6.9 | ~3.9 | ~6.4 |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | ~9.8 | ~7.4, 7.3, 6.9 | ~3.9 | ~5.9 |
| 2-Hydroxy-4-methoxybenzaldehyde | ~9.7 | ~7.4, 6.5, 6.4 | ~3.8 | ~11.4 |
| 4-Hydroxy-2-methoxybenzaldehyde | ~9.7 | ~7.3, 6.6, 6.4 | ~3.8 | ~10.8 |
| 2-Hydroxy-5-methoxybenzaldehyde | ~9.9 | ~7.1, 7.0, 6.9 | ~3.8 | ~10.8 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-H & C-C | Methoxy C |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | ~196 | ~152, ~148 | ~125, ~120, ~118, ~115 | ~56 |
| 2-Hydroxy-4-methoxybenzaldehyde | ~194 | ~166, ~162 | ~133, ~108, ~101, ~98 | ~55 |
Note: Comprehensive ¹³C NMR data for all isomers was not consistently available in the searched literature. The table presents available data for comparison.
Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch | C-H (aldehyde) | C=O Stretch | C-O Stretch |
| This compound | ~3400 | ~2850, ~2750 | ~1680 | ~1250 |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | ~3200 | ~2850, ~2750 | ~1660 | ~1250 |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | ~3200 | ~2850, ~2750 | ~1680 | ~1270 |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | ~3300 | ~2850, ~2750 | ~1680 | ~1270 |
| 2-Hydroxy-4-methoxybenzaldehyde | ~3200 | ~2850, ~2750 | ~1650 | ~1260 |
| 4-Hydroxy-2-methoxybenzaldehyde | ~3200 | ~2850, ~2750 | ~1650 | ~1260 |
| 2-Hydroxy-5-methoxybenzaldehyde | ~3200 | ~2850, ~2750 | ~1660 | ~1260 |
Note: IR peak positions are approximate. The broadness and exact position of the O-H stretch are dependent on hydrogen bonding.
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 152 | 151, 123, 95 |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | 152 | 151, 137, 123, 109 |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 152 | 151, 137, 123, 109, 81 |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 152 | 151, 123, 95 |
| 2-Hydroxy-4-methoxybenzaldehyde | 152 | 151, 123, 95 |
| 4-Hydroxy-2-methoxybenzaldehyde | 152 | 151, 123, 95 |
| 2-Hydroxy-5-methoxybenzaldehyde | 152 | 151, 137, 123, 109 |
Note: Fragmentation patterns can vary with the ionization technique and energy.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the hydroxy methoxy benzaldehyde isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
-
Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film was prepared between two KBr plates.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.
-
Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 40-400. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.
Experimental Workflow
The logical flow of the comparative spectroscopic analysis is illustrated in the diagram below.
Caption: Workflow for the comparative analysis of hydroxy methoxy benzaldehyde isomers.
This guide highlights the subtle yet significant differences in the spectroscopic data of this compound and its isomers. A thorough understanding of these spectral fingerprints is indispensable for researchers in the fields of natural product chemistry, synthetic chemistry, and drug development for the unequivocal identification and characterization of these compounds.
Differentiating Structural Isomers: A Comparative Guide to Analyzing o-Vanillin, Vanillin, and Isovanillin
In the realms of flavor chemistry, pharmaceuticals, and materials science, the precise identification of structural isomers is paramount. Vanillin and its isomers, o-vanillin and isovanillin, all share the same molecular formula (C₈H₈O₃) but exhibit distinct physical and chemical properties due to the differential arrangement of their hydroxyl and methoxy functional groups on the benzaldehyde ring. This guide provides a comprehensive comparison of these three compounds, detailing the analytical techniques and experimental data that enable their unambiguous differentiation.
The key to distinguishing these isomers lies in the unique electronic environments created by the positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the aldehyde (-CHO) group. In vanillin (4-hydroxy-3-methoxybenzaldehyde), the hydroxyl group is at the 4th position and the methoxy group is at the 3rd position. In isovanillin (3-hydroxy-4-methoxybenzaldehyde), these positions are swapped. Finally, in o-vanillin (2-hydroxy-3-methoxybenzaldehyde), the hydroxyl group is at the 2nd position. These subtle structural variations give rise to measurable differences in their spectroscopic and chromatographic behaviors.
Comparative Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for o-vanillin, vanillin, and isovanillin, providing a basis for their differentiation.
Table 1: Physicochemical Properties
| Property | o-Vanillin | Vanillin | Isovanillin |
| Melting Point (°C) | 40-42[1] | 81-83[2] | 116-118 |
| Boiling Point (°C) | 265-266[1] | 285[2] | 267-268 |
| Water Solubility | Slightly soluble[1] | Slightly soluble (1.10E+04 mg/L at 25°C)[2] | Sparingly soluble |
Table 2: Spectroscopic Data (UV-Vis, IR, and Mass Spectrometry)
| Technique | o-Vanillin | Vanillin | Isovanillin |
| UV-Vis (λmax, nm) | ~255, 325 | 231, 280, 309 | 232, 278, 314 |
| IR (KBr, cm⁻¹) | ~3200 (O-H), ~2850 (C-H, aldehyde), ~1660 (C=O), ~1580, 1480 (C=C, aromatic), ~1250 (C-O, ether) | ~3200 (O-H), ~2850 (C-H, aldehyde), ~1665 (C=O), ~1590, 1510 (C=C, aromatic), ~1270 (C-O, ether) | ~3300 (O-H), ~2850 (C-H, aldehyde), ~1670 (C=O), ~1590, 1520 (C=C, aromatic), ~1280 (C-O, ether) |
| Mass Spec. (m/z) | 152 (M+), 151, 123, 95 | 152 (M+), 151, 137, 109, 81 | 152 (M+), 151, 137, 124, 109 |
Table 3: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Assignment | o-Vanillin | Vanillin | Isovanillin |
| Aldehyde (-CHO) | ~10.3 | 9.82[3] | 9.83 |
| Aromatic (H) | ~6.9-7.4 | 7.42 (d), 7.42 (dd), 7.05 (d)[3] | 7.44 (d), 7.42 (dd), 6.97 (d) |
| Methoxy (-OCH₃) | ~3.9 | 3.96[3] | 3.97 |
| Hydroxyl (-OH) | ~11.0 (intramolecular H-bond) | 6.39[3] | 6.12 |
Table 4: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Assignment | o-Vanillin | Vanillin | Isovanillin |
| Aldehyde (C=O) | ~196 | 191.1[3] | 191.2 |
| Aromatic (C-O) | ~148, ~152 | 151.7, 147.1 | 151.8, 147.1 |
| Aromatic (C) | ~118-125 | 130.0, 127.3, 114.6, 108.9 | 129.9, 127.3, 112.5, 110.0 |
| Methoxy (-OCH₃) | ~56 | 56.1 | 56.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method can effectively separate the three isomers.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acidifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[4] A common starting point is a 30:70 (v/v) mixture of acetonitrile and water with 0.1% TFA.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 275 nm or 280 nm are suitable for detecting all three isomers.[4][5]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on mass spectra.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: A temperature gradient is typically used. For example, start at 110°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) may be used to improve peak shape and volatility, especially for the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the isomers.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Compare the fingerprint region (below 1500 cm⁻¹) and the characteristic absorption bands for the hydroxyl, aldehyde, and ether functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous differentiation.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra. 2D NMR techniques like COSY and HMBC can be used for complete signal assignment.
-
Analysis: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer due to the different positions of the substituents. The chemical shift of the hydroxyl proton in o-vanillin is significantly downfield due to strong intramolecular hydrogen bonding with the adjacent aldehyde group.
Analytical Workflow
The following diagram illustrates a logical workflow for the differentiation of o-vanillin, vanillin, and isovanillin.
References
A Comparative Guide to the Enzymatic Inhibition Profiles of o-Vanillin and p-Vanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of two positional isomers, ortho-vanillin (o-vanillin) and para-vanillin (p-vanillin), on various enzymatic reactions. While both isomers share the same chemical formula, their structural differences—the position of the hydroxyl and methoxy groups on the benzene ring—can lead to distinct biological activities. This document summarizes the available experimental data to facilitate a clearer understanding of their potential as enzyme inhibitors.
It is important to note that direct comparative studies on the enzymatic inhibitory effects of o-vanillin and p-vanillin are limited in the currently available scientific literature. Much of the research has focused on p-vanillin, a widely used flavoring agent. This guide, therefore, presents the existing quantitative data for p-vanillin and contrasts it with the available information for o-vanillin, highlighting areas where further research is needed.
Data Presentation: Quantitative Inhibitory Effects
The following table summarizes the quantitative data on the inhibitory activity of p-vanillin against several enzymes. No direct quantitative data for o-vanillin on these specific enzymes was found in the reviewed literature.
| Target Enzyme | Inhibitor | IC50 Value | Type of Inhibition | Reference(s) |
| α-Glucosidase | p-Vanillin | 28.34 ± 0.89 mg/mL | Mixed | [1] |
| Cellulase | p-Vanillin | 30 g/L | Non-competitive | [2] |
| Mushroom Tyrosinase | p-Vanillin | Activator | - | [3][4] |
| Vanillyl Alcohol | 1.5 mM | Mixed | [3][4] | |
| Vanillic Acid | 1.0 mM | Mixed | [3][4] |
Note on Tyrosinase Activity: Studies on mushroom tyrosinase indicate that p-vanillin itself can act as an activator.[3][4] However, its closely related derivatives, vanillyl alcohol and vanillic acid, have been shown to be mixed inhibitors of the enzyme's diphenolase activity.[3][4] One study also reported a 13.24% inhibition of tyrosinase by p-vanillin at a concentration of 2 mg/mL.[5]
Comparative Analysis of Inhibitory Strength
While direct enzymatic comparisons are lacking, a study utilizing the Briggs-Rauscher (BR) oscillating system, a chemical reaction model, demonstrated a difference in the inhibitory effects of the two isomers. In this system, both o-vanillin and p-vanillin induced an inhibition time, but the effect initiated by o-vanillin was significantly higher than that of p-vanillin at the same concentration.[6] The authors suggest this difference may be attributed to the varying strengths of intermolecular hydrogen bonding between the isomers.[6] This finding indicates that o-vanillin may possess a stronger inhibitory potential in certain chemical systems, though this does not directly translate to enzymatic inhibition.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from studies on tyrosinase inhibitors.[3][4]
1. Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (o-vanillin, p-vanillin) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add the different concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Glucosidase Inhibition Assay
This protocol is based on methodologies for screening α-glucosidase inhibitors.[1]
1. Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (o-vanillin, p-vanillin) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the α-glucosidase solution and different concentrations of the test compounds to the wells. Incubate for a specific time (e.g., 10 minutes) at a set temperature (e.g., 37°C).
-
Add the pNPG substrate to each well to start the reaction and incubate for another period (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution (e.g., 0.2 M).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the same formula as for the tyrosinase assay.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the enzyme inhibition assays described.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Caption: Simplified classification of reversible enzyme inhibition mechanisms.
Conclusion and Future Directions
The available evidence suggests that p-vanillin possesses inhibitory activity against enzymes such as α-glucosidase and cellulase, while its effect on tyrosinase is more complex, potentially acting as an activator. For o-vanillin, there is a notable lack of quantitative data regarding its enzyme inhibitory properties. The observed stronger inhibitory effect of o-vanillin in a non-enzymatic chemical system suggests that it may have significant, and possibly different, biological activities compared to its para-isomer.
To provide a conclusive comparison, further research is essential. Direct, head-to-head studies investigating the inhibitory effects of both o-vanillin and p-vanillin on a range of enzymes are required. Such studies would need to determine key kinetic parameters, including IC50 and Ki values, and elucidate the mechanisms of inhibition. This would provide a more complete picture of their potential as modulators of enzymatic activity for applications in research and drug development.
References
- 1. A new functionality study of vanillin as the inhibitor for α-glucosidase and its inhibition kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of vanillin on cellulase activity in hydrolysis of cellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
Structure-activity relationship of vanillin isomers in biological assays
For Researchers, Scientists, and Drug Development Professionals
Vanillin, a well-known flavoring agent, and its structural isomers, isovanillin and ortho-vanillin (o-vanillin), are garnering increasing interest in the scientific community for their diverse biological activities. While sharing the same chemical formula, the positional differences of their hydroxyl and methoxy groups on the benzene ring lead to distinct structure-activity relationships, influencing their efficacy in various biological assays. This guide provides an objective comparison of the antioxidant, antimicrobial, neuroprotective, and cytotoxic properties of these isomers, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Comparative Analysis of Biological Activities
The biological efficacy of vanillin, isovanillin, and o-vanillin varies significantly across different assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their activities.
Antioxidant Activity
The antioxidant potential of vanillin and its isomers is often attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals.
| Compound | Assay | IC50 / % Inhibition | Source |
| Vanillin | DPPH | 22.9% inhibition at 1 mM | [1] |
| DPPH | IC50: 0.81 µg/mL | [2] | |
| ABTS | Stronger activity than in DPPH assay | [3] | |
| Isovanillin | - | - | - |
| o-Vanillin | DPPH | 66.4% inhibition at 1 mM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is inversely proportional to the antioxidant activity. A lower IC50 value indicates higher potency.
Antimicrobial Activity
Vanillin and its isomers have demonstrated inhibitory effects against a range of bacteria and fungi. Their mechanism of action is often linked to the disruption of cell membrane integrity and function.[4][5]
| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Source |
| Vanillin | Escherichia coli | 15 mM | [4] |
| Lactobacillus plantarum | 75 mM | [4] | |
| Listeria innocua | 35 mM | [4] | |
| Various Fungi | 12.5 to 13.3 mM | ||
| Various Bacteria | 10 to 13.3 mM | ||
| Various Yeasts | 5.0 to 6.7 mM | ||
| Isovanillin | - | - | - |
| o-Vanillin | Aspergillus flavus | 100 µg/mL |
Note: MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
Neuroprotective Activity (Acetylcholinesterase Inhibition)
Acetylcholinesterase (AChE) inhibitors are a key class of drugs for the treatment of Alzheimer's disease. Vanillin has shown potential in this area.
| Compound | Assay | IC50 | Source |
| Vanillin | Acetylcholinesterase Inhibition | 84.66 ± 3.20 µg/mL | [6] |
| Isovanillin | - | - | - |
| o-Vanillin | - | - | - |
Cytotoxic Activity
The anticancer potential of vanillin and its isomers has been explored in various cancer cell lines. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.[7][8]
| Compound/Derivative | Cell Line | Cancer Type | IC50 | Source |
| Vanillin | HT-29 | Colorectal Cancer | 400 µg/mL | [7] |
| HeLa | Cervical Cancer | High concentrations (mM range) | [8] | |
| 6-Bromoisovanillin | HeLa | Cervical Cancer | 19.07 µmol/L | [7] |
| Chalcone derivative of Isovanillin | MIA PaCa-2 | Pancreatic Cancer | 5.4 ± 0.7 µM | [7] |
| o-Vanillin | A375 | Human Melanoma | Exhibited cytotoxicity | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Sample Preparation: A series of concentrations of the test compounds (vanillin, isovanillin, o-vanillin) are prepared in the same solvent.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH solution. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Two-fold serial dilutions of the vanillin isomers are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically. The presence of an inhibitor reduces the rate of this color formation.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of vanillin and its isomers are mediated through the modulation of various intracellular signaling pathways.
Antioxidant Mechanism of Vanillin Isomers
The primary antioxidant mechanism of phenolic compounds like vanillin isomers involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The position of the hydroxyl and methoxy groups influences the stability of the resulting phenoxyl radical, thereby affecting the antioxidant potency.
Caption: General antioxidant mechanism of vanillin isomers.
Vanillin's Modulation of Nrf2/HO-1 Antioxidant Pathway
Vanillin has been shown to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[10][11]
Caption: Vanillin-mediated activation of the Nrf2/HO-1 antioxidant pathway.
o-Vanillin's Inhibition of TLR2 Signaling
o-Vanillin has been identified as an inhibitor of Toll-like receptor 2 (TLR2) signaling, which plays a role in inflammation.[1][12]
Caption: Inhibition of TLR2 signaling by o-vanillin.
Experimental Workflow for In Vitro Cytotoxicity Assay
A typical workflow for assessing the cytotoxic effects of vanillin isomers on cancer cell lines.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Conclusion
The presented data highlights the distinct biological profiles of vanillin, isovanillin, and o-vanillin, underscoring the critical role of isomeric structure in determining biological activity. O-vanillin appears to be a more potent antioxidant and antifungal agent compared to vanillin. While data on the neuroprotective and cytotoxic activities of isovanillin and o-vanillin are less comprehensive, preliminary studies and the activities of their derivatives suggest they are promising candidates for further investigation. This comparative guide serves as a valuable resource for researchers and drug development professionals, providing a foundation for future studies aimed at harnessing the therapeutic potential of these naturally occurring phenolic aldehydes. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of these isomers and to identify the most promising candidates for specific therapeutic applications.
References
- 1. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Properties of Hydroxy Methoxybenzaldehyde Isomers
For Immediate Release
This guide presents a comparative study on the antifungal properties of three hydroxy methoxybenzaldehyde isomers: vanillin (4-hydroxy-3-methoxybenzaldehyde), o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and 2-hydroxy-4-methoxybenzaldehyde (HMB). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative antifungal efficacy, supported by experimental data and detailed methodologies.
Comparative Antifungal Activity
The antifungal potency of these isomers varies significantly, primarily due to the different positioning of the hydroxyl and methoxy groups on the benzaldehyde ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of these compounds against common fungal pathogens. Lower MIC and MFC values indicate higher antifungal activity.
Table 1: Antifungal Activity against Aspergillus flavus
| Compound | Isomer Structure | MIC (µg/mL) | MFC (µg/mL) |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | 2-hydroxy-4-methoxy | 70[1] | 140[1] |
| o-Vanillin | 2-hydroxy-3-methoxy | 100[1] | 160[1] |
| Vanillin | 4-hydroxy-3-methoxy | 200[1] | 240[1] |
Data sourced from a comparative study on Aspergillus flavus spore germination.[1]
Table 2: Antifungal Activity against Fusarium graminearum
| Compound | Isomer Structure | MIC (µg/mL) |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | 2-hydroxy-4-methoxy | 200[2][3][4] |
| o-Vanillin & Vanillin | 2-hydroxy-3-methoxy & 4-hydroxy-3-methoxy | Less effective than HMB[2][3] |
Studies indicate that HMB is the most potent inhibitor of F. graminearum mycelial growth compared to vanillin and o-vanillin.[2][3]
Experimental Protocols
The data presented in this guide is primarily derived from standardized antifungal susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, consistent with the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi), which is a common procedure for determining MIC values.[1][5][6][7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Antifungal Stock Solutions:
-
Dissolve the hydroxy methoxybenzaldehyde isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Prepare a working solution by diluting the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to twice the highest concentration to be tested.
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.): Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further, dilute this suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.): Culture the fungus on Potato Dextrose Agar until sporulation is observed (typically 7 days). Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
3. Plate Preparation and Inoculation:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working antifungal solution to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process through well 11. Discard the final 100 µL from well 11. Well 12 serves as a growth control (no drug).
-
Add 100 µL of the prepared fungal inoculum to each well (wells 1-12). The final volume in each well will be 200 µL.
4. Incubation:
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is visible in the control well.
5. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye. For some fungus-drug combinations, a significant reduction (e.g., ≥50%) in growth compared to the control is used as the endpoint.
Mechanisms of Antifungal Action & Signaling Pathways
The antifungal activity of hydroxy methoxybenzaldehyde isomers is attributed to their ability to induce cellular stress, primarily through the disruption of cell membrane integrity, inhibition of ergosterol biosynthesis, and the generation of reactive oxygen species (ROS). These cellular insults trigger specific signaling pathways within the fungus.
Experimental Workflow for Antifungal Susceptibility Testing
Induction of Oxidative Stress
Phenolic compounds like hydroxy methoxybenzaldehydes can induce the production of Reactive Oxygen Species (ROS) within fungal cells. This leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, and can ultimately lead to cell death.
Disruption of Mitochondrial TCA Cycle by o-Vanillin
Studies have shown that o-vanillin can interfere with mitochondrial function in fungi like Aspergillus flavus by disrupting the Tricarboxylic Acid (TCA) cycle.[5] This impairment of cellular respiration leads to a decrease in ATP production and contributes to the antifungal effect.
References
- 1. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 3-Hydroxy-2-methoxybenzaldehyde as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Hydroxy-2-methoxybenzaldehyde (o-vanillin isomer) as a chemical precursor for the synthesis of novel compounds against its more common isomers, such as vanillin and isovanillin. The utility of these precursors is evaluated based on their performance in synthesizing bioactive molecules, supported by experimental data on reaction yields and biological efficacy.
Introduction
Substituted hydroxy- and methoxy-benzaldehydes are a cornerstone in synthetic chemistry, serving as versatile starting materials for a wide array of novel compounds with significant biological activities. While vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are extensively used, their isomer, this compound, presents a unique structural scaffold that can lead to compounds with distinct pharmacological profiles. The positioning of the hydroxyl and methoxy groups critically influences the reactivity of the aldehyde and the resulting molecule's ability to interact with biological targets. This guide explores the synthetic applications and therapeutic potential of derivatives from this compound in comparison to its well-established alternatives.
Data Presentation: Performance in Synthesis
The choice of precursor often dictates the efficiency and outcome of a synthetic route. The following tables summarize quantitative data from the literature for the synthesis of two major classes of bioactive compounds—chalcones and Schiff bases—using this compound and its common isomers as starting materials.
Table 1: Comparison of Precursor Performance in Chalcone Synthesis (Claisen-Schmidt Condensation)
| Precursor | Acetophenone Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Data not available in searched literature | - | - | - | - |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Acetophenone | Acetic acid, HCl / Ethanol | - | 25.0 | [1] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-Hydroxyacetophenone | 50% KOH | - | 97 | [2] |
| 4-Methoxybenzaldehyde | 4-Hydroxyacetophenone | NaOH / Ethanol | 24 hours | 40-70 | [3] |
| Benzaldehyde (unsubstituted) | 4-Methoxyacetophenone | Solid NaOH (Grinding) | 30 mins | 70-84 | [3] |
Table 2: Comparison of Precursor Performance in Schiff Base Synthesis
| Precursor | Amine Derivative | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Tripodal Amine (template condensation with Zn(II)) | Methanol | - | - | [4] |
| 3-Hydroxybenzaldehyde | 4-Amino-3-hydroxybenzoic acid | Ethanol | 8 hours | - | [5] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Ampicillin | Ethanol | 2 hours | - | [6] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-Chloro-3-nitroaniline | Ethanol | 5 hours | - | [7] |
| 2-Hydroxy-4-methoxybenzaldehyde | Isonicotinic acid hydrazide | Methanol | 2 hours | - | [8] |
Data Presentation: Biological Activity of Derivatives
The ultimate validation of a precursor lies in the bioactivity of its derivatives. The following tables compare the performance of compounds synthesized from this compound and its alternatives against various biological targets.
Table 3: Anticancer and Cytotoxic Activity
| Precursor of Derivative | Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| 2-Hydroxy-3-methoxybenzaldehyde | Parent Aldehyde | MCF-7 (Breast Cancer) | 118.25 µg/mL | [9] |
| Vanillin | Benzyloxybenzaldehyde derivative | - | - | [10] |
| 3,5-Dimethoxybenzaldehyde | Benzyloxybenzaldehyde derivative | HL-60 (Leukemia) | 1-10 µM (Potent) | [10] |
Table 4: Enzyme Inhibition Activity
| Precursor of Derivative | Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
| This compound | Data not available in searched literature | - | - | - |
| Vanillin-derived | Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 | 1.29 µM | [11] |
| p-Anisaldehyde-derived | Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 | 0.23 µM | [11] |
| 3,4-Dihydroxybenzaldehyde-derived | O-ethyloxime | Tyrosinase | 0.3 µM | [12] |
| Isovanillin | Parent Aldehyde | Aldehyde Oxidase | Inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthetic work. Below are representative protocols for the synthesis of novel compounds from this compound and a common alternative.
Protocol 1: Template Synthesis of a Zinc(II) Schiff Base Complex from this compound
This protocol is based on the template condensation method which is effective for forming specific complex structures.[4]
-
Preparation of Precursors: Prepare a methanolic solution of the tripodal amine, 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol.
-
Reaction Setup: In a separate flask, dissolve an equimolar amount of a Zinc(II) salt (e.g., Zinc(II) bromide) in methanol.
-
Ligand Formation and Complexation: To the Zinc(II) solution, add the methanolic solution of the tripodal amine with stirring.
-
Addition of Aldehyde: Slowly add a methanolic solution of this compound to the reaction mixture. The molar ratio should be appropriate for the desired complex stoichiometry.
-
Reaction Conditions: Stir the resulting mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the resulting Schiff base complex may precipitate out of the solution. Collect the solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
-
Characterization: Confirm the structure of the complex using spectroscopic methods such as FT-IR, ¹H-NMR, and single-crystal X-ray diffraction.
Protocol 2: Synthesis of a Chalcone from Vanillin (Claisen-Schmidt Condensation)
This protocol is a standard base-catalyzed method for chalcone synthesis.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1 equivalent) and vanillin (4-hydroxy-3-methoxybenzaldehyde, 1 equivalent) in ethanol.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add an aqueous solution of 50% potassium hydroxide (KOH) dropwise with vigorous stirring.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature. The reaction progress is often indicated by a color change and the formation of a precipitate. Monitor the reaction to completion using TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation and Purification: Collect the precipitated solid (the crude chalcone) by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.
-
Characterization: Dry the purified chalcone and characterize it by determining its melting point and using spectroscopic techniques like FT-IR, ¹H-NMR, and ¹³C-NMR.
Mandatory Visualization
Signaling Pathway: ALDH1A3 Inhibition
Derivatives of hydroxy- and methoxy-benzaldehydes have shown promise as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance. ALDH1A3 catalyzes the oxidation of retinal to retinoic acid (RA). RA is a potent signaling molecule that translocates to the nucleus, binds to the RAR/RXR nuclear receptor complex, and activates the transcription of target genes that regulate cell proliferation, differentiation, and apoptosis. Inhibiting ALDH1A3 blocks this pathway, representing a promising therapeutic strategy in oncology.
Caption: ALDH1A3 pathway and its inhibition by benzaldehyde derivatives.
Experimental Workflow: Chalcone Synthesis
The Claisen-Schmidt condensation is a fundamental reaction for C-C bond formation, widely used for synthesizing chalcones. The workflow illustrates the key steps from starting materials to the purified final product.
Caption: General workflow for Claisen-Schmidt synthesis of chalcones.
Conclusion
This compound is a viable but underexplored precursor for the synthesis of novel bioactive compounds. While literature provides extensive data on the synthetic utility and biological applications of its isomers like vanillin and isovanillin, there is a clear gap in direct comparative studies. The available data suggests that derivatives of this compound possess anticancer properties, but more research is needed to fully elucidate their potential.
For drug development professionals, the unique substitution pattern of this compound offers an opportunity to create novel chemical entities that may interact differently with biological targets compared to derivatives of its more common isomers. The development of selective enzyme inhibitors, such as for ALDH1A3, is a promising area where this precursor could provide a distinct advantage. Further research, including systematic screening of derivatives and direct comparative synthesis studies, is warranted to fully validate its position as a valuable precursor in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of retinoid nuclear receptor pathway antagonists through targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Kayothera [kayothera.com]
- 12. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of o-Vanillin: Benchmarking Efficiency and Exploring Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key aromatic aldehydes like ortho-vanillin (o-vanillin) is a critical aspect of the chemical manufacturing landscape. This guide provides an objective comparison of the synthesis efficiency of o-vanillin with other established methods for producing aromatic aldehydes, supported by experimental data and detailed protocols. While its isomer, vanillin, has numerous high-yield synthetic routes, the selective synthesis of o-vanillin presents unique challenges, often resulting in lower yields and more complex purification processes.
Executive Summary of Synthesis Efficiency
The synthesis of o-vanillin is often characterized by moderate yields, in contrast to the high efficiencies achieved in the production of its p-isomer, vanillin. The primary methods for o-vanillin synthesis involve the formylation of guaiacol, with the Reimer-Tiemann reaction and the use of glyoxylic acid being notable examples. However, these methods often result in a mixture of isomers, necessitating challenging separation procedures. This comparison guide delves into the quantitative aspects of these synthetic routes, offering a clear perspective on their respective efficiencies.
Comparison of o-Vanillin Synthesis Methods
The following table summarizes the quantitative data for key synthesis methods for o-vanillin and its more common isomer, vanillin, providing a benchmark for efficiency.
| Synthesis Method | Starting Material | Product | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| o-Vanillin Synthesis | ||||||
| Guaiacol & Glyoxylic Acid Method | Guaiacol, Glyoxylic Acid | o-Vanillin | H₂SO₄, NaOH, Electrolysis | 85 - 110 | 16 - 21 | 17.9 - 22.6[1] |
| Reimer-Tiemann Reaction | Guaiacol, Chloroform | o-Vanillin | NaOH, Zeolites (for p-selectivity) | 70 - 80 | ~4 | Low (<50) |
| Vanillin Synthesis (for comparison) | ||||||
| Guaiacol & Glyoxylic Acid Method | Guaiacol, Glyoxylic Acid | Vanillin | Y-type molecular sieve supported Cu, Mn, Co oxides | 40 - 100 | - | 86.3 |
| Oxidative Conversion | Eugenol/Isoeugenol | Vanillin | Nitrobenzene, NaOH | 180 | 1 | 90.8 - 91.7[2][3] |
| From 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Vanillin | Br₂/MeOH, NaOMe/CuBr | 130 | 1 | ~74[4] |
| Electrochemical Synthesis | 4-hydroxy-3-methoxybenzyl alcohol | Vanillin | TEMPO, NaCl | 50 | 15 | up to 43[5] |
Experimental Protocols for o-Vanillin Synthesis
Detailed methodologies for the key synthesis routes for o-vanillin are provided below. These protocols are based on published literature and may require optimization for specific laboratory conditions.
Synthesis of o-Vanillin from Guaiacol and Glyoxylic Acid
This method involves the sulfonation of guaiacol, followed by condensation with glyoxylic acid, hydrolysis, and electrolytic oxidation.
Materials:
-
Guaiacol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Glyoxylic Acid solution (50%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked flask with reflux condenser and stirrer
-
Constant temperature water bath
-
Electrolytic cell (stainless steel) with graphite anode
-
Rotary evaporator
Procedure: [1]
-
Sulfonation: In a 250 ml three-necked flask, add 6.2 g of guaiacol. While stirring in a constant temperature water bath at 85°C, slowly add 6.5 g of 98% concentrated sulfuric acid dropwise over 5 hours.
-
Neutralization and Condensation: Cool the reaction mixture to room temperature and neutralize with a 2 mol/L NaOH solution, followed by filtration. To the filtrate at 65°C, add 40 ml of 2 mol/L NaOH solution and 7.4 g of 50% glyoxylic acid solution dropwise. React under sealed conditions for 7 hours.
-
Hydrolysis: Adjust the pH of the solution to 5 with sulfuric acid. Transfer the solution to a three-necked flask and add 35 ml of 30% sulfuric acid solution. Heat to 110°C and react for 4 hours. Concentrate the solution by rotary evaporation to obtain a solid.
-
Electrolytic Oxidation: Dissolve the solid in deionized water and adjust the pH to 11-12 with NaOH to prepare the electrolyte. Place the electrolyte in a stainless steel electrolytic cell with a graphite rod as the anode. Maintain the water bath at 60°C and apply a constant current density of 0.2 A/dm² under stirring for 7 hours.
-
Extraction and Purification: After electrolysis, acidify the solution to pH 2-3 with H₂SO₄. Extract the hot solution three times with ethyl acetate. Combine the organic layers, dry with anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain crude o-vanillin. The reported yield is between 17.91% and 22.61%.
Reimer-Tiemann Reaction for o-Vanillin (General Protocol)
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While this reaction can produce o-vanillin from guaiacol, it often results in a mixture of ortho and para isomers (vanillin), with the ortho isomer being a major product but overall yields being low.[6] The separation of these isomers can be challenging.[1]
Materials:
-
Guaiacol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Sulfuric Acid (dilute)
Equipment:
-
Three-necked round-bottom flask with reflux condenser, mechanical stirrer, and dropping funnel
-
Steam bath
General Procedure:
-
In a three-necked flask, dissolve guaiacol in ethanol.
-
Rapidly add a solution of sodium hydroxide in water.
-
Heat the mixture to 70-80°C on a steam bath.
-
Add chloroform dropwise at a rate that maintains gentle reflux.
-
Continue stirring for 1 hour after the addition of chloroform is complete.
-
Cool the mixture and acidify with dilute sulfuric acid.
-
The o-vanillin can be isolated from the resulting mixture, typically along with vanillin, through methods like distillation or chromatography. The use of shape-selective catalysts like zeolites has been shown to favor the formation of the para-isomer (vanillin), achieving selectivities of up to 85%.[7]
Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and a general experimental workflow.
Caption: Key synthetic pathways for o-vanillin and vanillin.
Caption: General experimental workflow for o-vanillin synthesis.
Alternative and Emerging Synthesis Methods
While traditional chemical synthesis routes dominate, research into more sustainable and selective methods is ongoing.
-
Biocatalytic Synthesis: Enzymatic and whole-cell biocatalysis offer promising "green" alternatives for the production of vanillin from precursors like ferulic acid and eugenol. These methods operate under mild conditions and can exhibit high selectivity. While much of the research has focused on vanillin, the principles could potentially be adapted for the selective synthesis of o-vanillin.
-
Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The electrochemical synthesis of vanillin has been demonstrated with moderate yields.[5] Further research could explore the selective electrochemical formylation of guaiacol to favor the ortho-product.
Conclusion
The synthesis of o-vanillin remains a more challenging endeavor than the production of its commercially dominant isomer, vanillin. Current methods, such as the synthesis from guaiacol and glyoxylic acid, provide a direct route but with moderate yields. The Reimer-Tiemann reaction, while a classic method for ortho-formylation, suffers from low yields and the co-production of the para-isomer, complicating purification.
For researchers and drug development professionals, the choice of synthesis method for o-vanillin will depend on a balance of factors including required purity, scale of production, and available resources for separation and purification. The data and protocols presented in this guide offer a foundational understanding of the current landscape of o-vanillin synthesis, highlighting the need for further research into more efficient and selective methodologies. As the demand for specialty aromatic aldehydes continues to grow, the development of novel catalytic and biocatalytic systems will be crucial in advancing the efficient synthesis of o-vanillin.
References
- 1. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. CN114196974B - Electrochemical synthesis method of vanillin - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2-methoxybenzaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Hydroxy-2-methoxybenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed procedural information for the safe handling and disposal of this compound.
The primary method for disposing of this compound is to treat it as hazardous waste and hand it over to an authorized disposal company.[1] Waste materials should be disposed of in accordance with national and local regulations.[2] It is crucial to leave the chemical in its original container and avoid mixing it with other waste.[2]
Hazard Profile and Safety Precautions
Understanding the hazard profile of this compound is fundamental to its safe management. The compound is classified as a skin, eye, and respiratory irritant.[3] Before handling the chemical for disposal, appropriate Personal Protective Equipment (PPE) must be worn. This includes protective gloves, safety glasses, and a lab coat.[1][4] All handling should occur in a well-ventilated area or a fume hood.[1]
Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[3] |
| Short-term (acute) aquatic hazard | H402 | Harmful to aquatic life.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted by professionals at an approved waste disposal plant.[2][4][5] Laboratory personnel should prepare the waste for collection by a licensed disposal service.
1. Personal Protective Equipment (PPE) and Safety:
-
Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][4]
-
Conduct all handling of the waste material within a fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[1]
2. Waste Containment:
-
Keep the waste chemical in its original, properly labeled container.[2]
-
If the original container is compromised, transfer the waste to a suitable, sealed, and clearly labeled container for disposal.[1] The container must be tightly closed.[4][5]
-
Do not mix this compound with other chemical wastes.[2]
3. Spill Management:
-
In case of a spill, avoid generating dust.[2]
-
For solid spills, sweep up the material and place it into a suitable container for disposal.[6] For liquid spills, absorb the material with sand, vermiculite, or other inert absorbent material before transferring to a container.[1][7]
-
Do not allow the product to enter drains, surface water, or ground water systems.[2][8]
4. Storage and Collection:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arrange for collection by a licensed professional waste disposal service.[6][9]
5. Contaminated Packaging:
-
Handle uncleaned and empty containers in the same manner as the product itself.[2]
-
Dispose of contaminated packaging as unused product through a licensed disposal company.[6][9]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C8H8O3 | CID 11804953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. capotchem.com [capotchem.com]
Personal protective equipment for handling 3-Hydroxy-2-methoxybenzaldehyde
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxy-2-methoxybenzaldehyde (also known as o-vanillin). Adherence to these protocols is essential to ensure personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Exposure Limits
Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound.[1][2] Therefore, it is crucial to handle this compound with care, always aiming to minimize exposure. For the related compound, benzaldehyde, some jurisdictions have established exposure limits, which can serve as a conservative reference.
| Jurisdiction/Agency | Exposure Limit for Benzaldehyde |
| USA (ACGIH) | 2 ppm (TWA), 4 ppm (STEL) |
| Poland | 10 mg/m³ (TWA), 40 mg/m³ (STEL) |
| Hungary, Latvia, Russia | 5 mg/m³ (TWA) |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Recommended Personal Protective Equipment
The following PPE is required when handling this compound:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile or Neoprene gloves. A lab coat is also required. | Prevents skin contact which can lead to irritation.[3][4] |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges. | Required when working outside of a fume hood or in poorly ventilated areas to prevent respiratory tract irritation. |
Glove Selection and Chemical Resistance:
| Glove Material | Chemical Resistance Rating for Aldehydes |
| Nitrile | Good to Fair[3][4] |
| Neoprene | Good |
| Butyl Rubber | Excellent |
| Latex | Fair to Poor[4] |
Note: It is strongly recommended to use gloves with a thickness of at least 8 mil and to double-glove for enhanced protection. Always inspect gloves for any signs of degradation before use and replace them immediately if any damage is observed.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk.
Engineering Controls
All handling of this compound should be conducted in a certified chemical fume hood to control airborne exposure.[5] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent pads.
-
Weighing and Dispensing: If weighing the solid, do so within the fume hood. Handle the compound gently to avoid creating dust.
-
In Use: Keep containers of this compound tightly closed when not in use.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
-
Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. All waste is considered hazardous.[5]
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh boats, absorbent pads) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.[5]
Neutralization and Disposal Protocol
For laboratories equipped to perform chemical neutralization, the following procedure can be used to treat aldehyde-containing waste. This should only be performed by trained personnel.
Materials:
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate hazardous waste container
Procedure:
-
Transfer Waste: Carefully transfer the aldehyde-containing waste to a suitable container within a fume hood.
-
Add Neutralizing Agent: For every 1 liter of aqueous aldehyde waste, slowly add approximately 10-20 grams of sodium pyrosulfite while stirring.[6] This reaction can be exothermic, so add the neutralizer in small portions.
-
Reaction Time: Continue stirring the mixture for at least 15-30 minutes to ensure complete neutralization.[6]
-
pH Check: After the reaction is complete, check the pH of the solution. It should be near neutral (pH 6-8). If necessary, adjust the pH with a dilute acid or base.
-
Final Disposal: The neutralized waste should be collected in a properly labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department.
Always consult your institution's specific waste disposal guidelines before proceeding with any neutralization protocol.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. benchchem.com [benchchem.com]
- 6. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
